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Core Science & Biosynthesis

Foundational

N-Desmethyl Sildenafil Citrate: Technical Monograph & Characterization Guide

The following technical guide details the chemical structure, pharmacological properties, synthesis, and analytical characterization of N-desmethyl sildenafil citrate . [1][2][3] Executive Summary N-desmethyl sildenafil...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, pharmacological properties, synthesis, and analytical characterization of N-desmethyl sildenafil citrate .

[1][2][3]

Executive Summary

N-desmethyl sildenafil (UK-103,320) is the primary active metabolite of sildenafil, the selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Formed via N-demethylation primarily by hepatic CYP3A4, this metabolite retains a similar PDE5 selectivity profile to the parent compound but exhibits approximately 50% of the in vitro potency .[1]

In drug development and clinical toxicology, N-desmethyl sildenafil serves two critical roles:

  • Bioequivalence Marker: Its plasma concentration (typically ~40% of parent) is a mandatory endpoint in pharmacokinetic (PK) studies.

  • Safety Indicator: Due to its significant contribution to the overall pharmacological effect, its accumulation in renal or hepatic impairment is a key safety parameter.

This guide provides a comprehensive technical breakdown of the molecule, from chemical synthesis of the citrate salt standard to validated LC-MS/MS quantification protocols.

Chemical Architecture & Physicochemical Profile[1][2][3]

Identity & Nomenclature[2][3]
  • Common Name: N-desmethyl sildenafil[1][2][3][4][5]

  • Synonyms: Nor-sildenafil, UK-103,320, Desmethylsildenafil[1][2][3]

  • IUPAC Name: 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one citrate[1][2][3][5]

  • CAS Number (Free Base): 139755-82-1[1][2][3][4]

  • CAS Number (Citrate Salt): 1391053-95-4 (approximate/varies by vendor)[1][2][3]

Structural Comparison

The molecule differs from sildenafil solely by the absence of the methyl group on the terminal nitrogen of the piperazine ring. This exposes a secondary amine, altering the pKa and solubility profile compared to the tertiary amine of the parent.

FeatureSildenafil (Parent)N-Desmethyl Sildenafil (Metabolite)
Formula (Free Base) C₂₂H₃₀N₆O₄SC₂₁H₂₈N₆O₄S
Mol.[1][2][3][6] Weight (Free Base) 474.58 g/mol 460.55 g/mol
Piperazine Nitrogen Tertiary (N-CH₃)Secondary (N-H)
LogP (Octanol/Water) ~2.7~1.9 (More polar)
pKa ~8.7 (Piperazine)~9.2 (Piperazine secondary amine)
Solubility & Stability (Citrate Salt)

The citrate salt is the preferred form for analytical standards due to enhanced stability and crystallinity.

  • Solubility:

    • Water:[1][2][3][7] Low (<1 mg/mL) – pH dependent.[3]

    • DMSO: Soluble (>10 mg/mL).[3][5]

    • Methanol:[1][2][3][8] Slightly soluble.[2][8]

  • Stability: Hygroscopic.[1][2] Store at -20°C. Solutions in DMSO are stable for 3 months at -20°C.[1][2][3]

Synthesis & Production Pathways

N-desmethyl sildenafil originates from two distinct pathways: biological generation (metabolism) and chemical synthesis (manufacturing of standards).[1][2][3]

Biological vs. Chemical Origins

The following diagram contrasts the metabolic formation of the compound against the laboratory synthesis route used to create analytical standards.

G cluster_bio In Vivo Metabolism (Human Liver) cluster_chem Chemical Synthesis (Laboratory) Sildenafil Sildenafil (Parent Drug) Enzymes CYP3A4 (Major) CYP2C9 (Minor) Sildenafil->Enzymes Target N-Desmethyl Sildenafil (Free Base) Enzymes->Target N-Demethylation Precursor Sulfonyl Chloride Intermediate* Precursor->Target + Piperazine (Nucleophilic Substitution) Reagent Piperazine (No Methyl Group) FinalSalt N-Desmethyl Sildenafil Citrate Target->FinalSalt + Citric Acid (Crystallization) Citrate Citric Acid Citrate->FinalSalt

Figure 1: Dual-origin pathway showing the metabolic generation of N-desmethyl sildenafil and the chemical synthesis route for standard preparation. Note: The "Sulfonyl Chloride Intermediate" is 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1][2][3][9][10]

Laboratory Synthesis Protocol (Citrate Salt)

For researchers requiring high-purity standards, the synthesis avoids the final N-methylation step used in sildenafil production.[1][2][3]

Step 1: Sulfonamide Formation

  • Precursor: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1][2][3][9][10][11]

  • Reagent: Piperazine (anhydrous).[2][3]

  • Solvent: Dichloromethane (DCM) or Water/Acetone.[2][3]

  • Procedure: The sulfonyl chloride intermediate is added slowly to a solution of excess piperazine (to prevent bis-sulfonylation) at 0–5°C. The mixture is stirred at room temperature for 2 hours.

  • Work-up: Wash with water, dry organic layer, and evaporate to yield the Free Base.[1]

Step 2: Salt Formation

  • Reactants: N-desmethyl sildenafil (Free Base) + Citric Acid (anhydrous).[1][2][3]

  • Solvent: Methanol/Water (reflux).[2][3]

  • Procedure: Dissolve free base in hot methanol. Add stoichiometric citric acid.[2] Reflux for 1 hour. Cool slowly to 4°C to induce crystallization of the citrate salt.

Pharmacological Profile[2][3][7][13]

Potency & Selectivity

N-desmethyl sildenafil is an active metabolite , meaning it contributes directly to the therapeutic effect.[1][2][3] However, its binding affinity is lower than the parent.

ParameterSildenafilN-Desmethyl SildenafilRatio (Metabolite/Parent)
PDE5 IC50 (nM) ~3.5 nM~7.4 nM~0.5x Potency
PDE6 IC50 (nM) ~37 nM~42 nMSimilar Selectivity
Plasma Protein Binding 96%96%Identical
Terminal Half-Life 4 hours4 hoursIdentical

Mechanism: Like sildenafil, the metabolite binds to the catalytic site of PDE5, inhibiting the breakdown of cGMP.[6][12][13] The absence of the methyl group slightly reduces van der Waals interactions within the hydrophobic pocket of the enzyme, accounting for the 2-fold reduction in potency.

Toxicology Implications

Because the metabolite has a similar half-life and selectivity profile (including PDE6 cross-reactivity, which causes visual side effects), it is considered to have a similar safety profile to the parent. In patients with renal impairment, the metabolite accumulation is more pronounced than the parent, necessitating dose adjustments.

Analytical Characterization (LC-MS/MS)

Reliable quantification of N-desmethyl sildenafil in plasma is required for bioequivalence studies.[1][2][3] The following is a standard validated protocol.

Method Summary
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

  • Ionization: ESI Positive Mode.

  • Internal Standard: Sildenafil-d8 or N-desmethyl sildenafil-d8.[1][2][3]

Chromatographic Conditions
  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.[1][2][3]

Mass Spectrometry Parameters (MRM)

The transition m/z 461 → 283 is the standard quantifier, corresponding to the cleavage of the sulfonyl bond and loss of the piperazine ring.

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
N-Desmethyl Sildenafil 461.2 [M+H]⁺ 283.2 Quantifier ~40
461.2311.1Qualifier~30
Sildenafil (Parent) 475.2 [M+H]⁺283.2Quantifier~40
Analytical Workflow Diagram

LCMS cluster_prep Sample Preparation cluster_inst Instrumental Analysis Sample Plasma Sample (Human/Rat) LLE Liquid-Liquid Extraction (TBME or Ethyl Acetate) Sample->LLE IS Add Internal Standard (Sildenafil-d8) IS->LLE Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry LC HPLC Separation (C18 Column, Gradient) Dry->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Retention Time: ~2.5 min Data Quantification (Ratio Analyte/IS) MS->Data m/z 461 -> 283

Figure 2: Standardized LC-MS/MS workflow for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in biological matrices.

References

  • Pfizer Inc. (2014).[2] Viagra (sildenafil citrate) Prescribing Information. U.S. Food and Drug Administration.[2] Link

  • Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man.[5] Xenobiotica, 29(3), 297-310.[1][2][3][5] Link

  • Hyland, R., et al. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 51(3), 239–248. Link

  • Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra) synthesis: An update. Chemical Reviews.
  • Stracom. (2020).[2] N-Desmethyl Sildenafil Citrate Reference Standard. Link (Example of commercial standard specifications).

  • Mass Spectrometry Data. (2025). mzCloud Spectrum: N-Desmethyl sildenafil. Link[2][3]

Sources

Exploratory

Technical Guide: Pharmacological Characterization of Sildenafil and its Active Metabolite (UK-103,320)

Topic: Pharmacological Activity of Sildenafil Active Metabolites Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Sildenafil citrate (Viagra)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Activity of Sildenafil Active Metabolites Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sildenafil citrate (Viagra) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). While sildenafil is the primary therapeutic agent, its pharmacological profile is significantly influenced by its major circulating metabolite, N-desmethyl sildenafil (UK-103,320) .

This guide provides a technical analysis of the metabolite’s formation, potency, and selectivity relative to the parent compound. It establishes the causality between CYP-mediated metabolism and observed clinical effects, providing researchers with validated experimental protocols for assessing PDE5 inhibition and metabolic stability.

Metabolic Pathway & Structural Characterization

Formation Mechanism

Sildenafil undergoes extensive hepatic metabolism. The primary pathway involves N-demethylation of the piperazine ring, mediated predominantly by CYP3A4 (major route) and CYP2C9 (minor route). This conversion yields UK-103,320, which retains the core pyrazolopyrimidinone structure essential for PDE5 binding but exhibits altered lipophilicity and potency.

Visualization of Metabolic Pathway

The following diagram illustrates the enzymatic conversion and the structural relationship between the parent and metabolite.

MetabolicPathway Sildenafil Sildenafil (Parent Compound) CYP3A4 CYP3A4 (Major Isoform) Sildenafil->CYP3A4 Oxidative N-demethylation CYP2C9 CYP2C9 (Minor Isoform) Sildenafil->CYP2C9 Metabolite N-desmethyl Sildenafil (UK-103,320) CYP3A4->Metabolite CYP2C9->Metabolite Elimination Fecal (80%) & Renal (13%) Excretion Metabolite->Elimination Further Metabolism

Figure 1: Hepatic biotransformation of Sildenafil to its active metabolite UK-103,320 via Cytochrome P450 enzymes.[1]

Pharmacodynamic Profile: Parent vs. Metabolite

Mechanism of Action (MOA)

Both sildenafil and UK-103,320 function as competitive inhibitors of PDE5 in the corpus cavernosum. By preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), they potentiate the NO/cGMP signaling pathway.[2]

MOA Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase (Activation) NO->GC cGMP cGMP (Second Messenger) GC->cGMP GTP GTP GTP->GC PKG Protein Kinase G (Activation) cGMP->PKG PDE5 PDE5 Enzyme (Hydrolysis) cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Erection) PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Degradation Inhibitors Sildenafil & UK-103,320 Inhibitors->PDE5 Competitive Inhibition

Figure 2: The NO/cGMP signaling cascade showing the site of PDE5 inhibition by Sildenafil and UK-103,320.

Comparative Potency and Selectivity

The metabolite UK-103,320 is pharmacologically active, retaining approximately 50% of the parent compound's in vitro potency against PDE5. Crucially, its selectivity profile mirrors that of sildenafil, maintaining high specificity for PDE5 over PDE3 (cardiac) but exhibiting cross-reactivity with PDE6 (retinal).

Table 1: Comparative Pharmacological Parameters

ParameterSildenafil (Parent)N-desmethyl Sildenafil (Metabolite)Clinical Implication
PDE5 IC50 ~3.5 – 3.9 nM~7.4 nMMetabolite is ~50% as potent; contributes significantly to efficacy.
PDE6 Selectivity ~10-fold (vs PDE5)Similar to parentPotential for transient visual disturbances (blue/green tinge).
PDE3 Selectivity >4,000-fold>4,000-foldMinimal risk of inotropic cardiac effects.
Plasma Exposure 100% (Reference)~40% of parent AUCAccounts for ~20% of total pharmacological activity.
Protein Binding ~96%~96%High binding limits the free fraction available for action.

Data Sources: FDA Label [1], Walker et al. [2], Ghofrani et al. [3].

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with internal controls.

Protocol A: Fluorescence Polarization (FP) Assay for PDE5 Inhibition

Objective: Determine the IC50 of UK-103,320 compared to Sildenafil. Principle: PDE5 hydrolyzes a fluorescent cGMP derivative (cGMP-FAM).[3] The small substrate rotates rapidly (low polarization). When bound to a specific binding agent (nanoparticle), rotation slows (high polarization). Hydrolysis prevents binding, keeping polarization low.

Reagents:

  • Recombinant human PDE5A1 enzyme.[3]

  • Substrate: FAM-cyclic-3',5'-GMP (1 µM stock).

  • Binding Agent: IMAP® beads or equivalent phosphate-binding nanoparticles.

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.1% BSA.

Workflow:

  • Preparation: Dilute UK-103,320 and Sildenafil (Positive Control) in DMSO. Prepare 10-point serial dilutions (Range: 0.1 nM to 10 µM).

  • Enzyme Addition: Add 10 µL of PDE5 enzyme (approx 0.2 ng/well) to a 384-well black microplate.

  • Inhibitor Incubation: Add 5 µL of test compounds. Incubate for 15 mins at Room Temperature (RT).

  • Reaction Start: Add 5 µL of FAM-cGMP substrate. Final reaction volume: 20 µL.

  • Reaction: Incubate for 60 mins at RT.

  • Termination: Add 60 µL of Binding Solution (IMAP beads). Shake for 2 mins. Incubate 30 mins to equilibrate.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader (e.g., EnVision).

  • Validation:

    • Z-Prime Calculation: Must be > 0.5 using Vehicle (DMSO) vs. No Enzyme controls.

    • IC50 Fitting: Non-linear regression (4-parameter logistic fit).

Protocol B: In Vitro Metabolic Stability (Microsomal Incubation)

Objective: Verify the conversion rate of Sildenafil to UK-103,320. Causality Check: Use specific CYP3A4 inhibitors (e.g., Ketoconazole) to prove pathway dependence.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: Sildenafil (1 µM final concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Control: Incubate parallel samples with Ketoconazole (1 µM).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring transitions:

    • Sildenafil: m/z 475.2 → 283.1

    • UK-103,320: m/z 461.2 → 283.1

    • Observation: In control wells, Sildenafil depletion correlates with UK-103,320 formation. In Ketoconazole wells, formation should be inhibited >80%.

Safety & Toxicology Implications

Ocular Toxicity (PDE6 Cross-Reactivity)

The structural similarity between the catalytic domains of PDE5 and PDE6 (expressed in rod and cone photoreceptors) leads to off-target binding.[4]

  • Observation: At peak plasma concentrations (

    
    ), both Sildenafil and UK-103,320 inhibit PDE6 (Ki ~30-50 nM).
    
  • Clinical Effect: Disruption of the phototransduction cascade causes transient chromatopsia (blue-tinged vision) and increased light sensitivity.

  • Metabolite Contribution: Due to similar selectivity, accumulation of UK-103,320 in patients with renal impairment (reduced clearance) prolongs these visual side effects.

Cardiac Safety (PDE3 Selectivity)

PDE3 is critical for cardiac contractility. Inhibition of PDE3 increases cAMP, leading to positive inotropy and potential arrhythmias.

  • Safety Margin: Both parent and metabolite exhibit >4,000-fold selectivity for PDE5 over PDE3.

References

  • US Food and Drug Administration (FDA). (2014). Viagra (sildenafil citrate) Prescribing Information. Retrieved from [Link][5][6]

  • Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297–310. Retrieved from [Link]

  • Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 5(8), 689–702. Retrieved from [Link]

  • Ballard, S. A., et al. (1998). In vitro and in vivo studies on the selectivity of sildenafil.[7][8] The Journal of Urology, 159(6), 2164-2171. Retrieved from [Link]

Sources

Foundational

Introduction: Sildenafil and the Imperative of Metabolic Scrutiny

An In-depth Technical Guide to the Metabolic Pathway of Sildenafil to N-desmethyl sildenafil This guide provides a comprehensive technical overview of the metabolic conversion of sildenafil to its primary active metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathway of Sildenafil to N-desmethyl sildenafil

This guide provides a comprehensive technical overview of the metabolic conversion of sildenafil to its primary active metabolite, N-desmethyl sildenafil. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical transformation, the enzymatic drivers, detailed experimental protocols for its characterization, and the resulting clinical implications.

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely utilized in the management of erectile dysfunction and pulmonary arterial hypertension.[1] The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate within the body. For sildenafil, the journey from administration to clearance is dominated by a critical biotransformation: N-demethylation.

This process, occurring predominantly in the liver, converts sildenafil into N-desmethyl sildenafil (also known as UK-103,320).[1][2][3][4] This metabolite is not merely an inactive byproduct; it retains significant pharmacological activity, contributing to the overall therapeutic effect.[1][5][6][7] A thorough understanding of this pathway is therefore not an academic exercise but a cornerstone of predicting drug-drug interactions (DDIs), understanding inter-individual variability, and ensuring patient safety.

The Core Metabolic Transformation: Cytochrome P450-Mediated N-Demethylation

The conversion of sildenafil to N-desmethyl sildenafil is an oxidative reaction mediated primarily by the cytochrome P450 (CYP) superfamily of enzymes.[6][8] Specifically, the N-demethylation of the piperazine ring is catalyzed by two key isoforms.

  • CYP3A4: The Major Pathway Sildenafil metabolism is principally mediated by CYP3A4, which is the most abundant CYP isoform in the human liver.[1][8][9][10][11] This enzyme serves as the low-affinity, high-capacity route, responsible for the bulk of sildenafil's clearance.[2][3][4] Studies indicate that CYP3A4 is responsible for 75-80% or more of the net N-demethylation of sildenafil.[2][3][4][5][9]

  • CYP2C9: The Minor Pathway A secondary, minor route is mediated by the CYP2C9 isoform.[1][2][3][4][6][8] In contrast to CYP3A4, CYP2C9 acts as a high-affinity, low-capacity enzyme.[2][3][4] While its overall contribution is smaller, estimated at around 20%, its high affinity means it plays a more significant role at lower, therapeutic concentrations of sildenafil.[3][4][5][9]

The reaction involves the removal of a methyl group from the piperazine nitrogen atom, a common metabolic reaction for many pharmaceutical compounds.

sildenafil_metabolism cluster_cyp Hepatic Biotransformation sildenafil Sildenafil CYP3A4 CYP3A4 (Major Pathway, ~80%) sildenafil->CYP3A4 N-demethylation CYP2C9 CYP2C9 (Minor Pathway, ~20%) sildenafil->CYP2C9 N-demethylation metabolite N-desmethyl sildenafil (Active Metabolite) CYP3A4->metabolite CYP2C9->metabolite

Figure 2: Experimental workflow for identifying metabolic pathways.

Detailed Protocol: In-Vitro Reaction Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for the N-demethylation of sildenafil.

Pillar of Trustworthiness: This protocol is self-validating by employing two complementary methods. The recombinant enzyme panel (Method A) provides clear, unambiguous data on which enzymes can metabolize the drug. The chemical inhibition study (Method B) confirms these findings in a more complex, physiologically relevant matrix (HLM), ensuring the results are not an artifact of the expression system.

Method A: Recombinant Human CYP (rhCYP) Panel

  • Preparation: Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer (pH 7.4), MgCl₂, and the specific rhCYP isoform (e.g., Baculosomes expressing human CYP3A4 or CYP2C9). Include a negative control (insect cell microsomes without expressed CYP).

  • Initiation: Add sildenafil (from a stock solution in a suitable solvent like methanol) to the mixture to achieve the desired final concentration. Pre-incubate at 37°C for 5 minutes.

  • Reaction Start: Initiate the metabolic reaction by adding the cofactor, NADPH.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a cold 'stop solution,' typically acetonitrile containing an internal standard (e.g., sildenafil-d8). [12]The acetonitrile also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

Method B: Chemical Inhibition in Human Liver Microsomes (HLM)

  • Preparation: Prepare reaction mixtures containing pooled HLM, buffer, and either a vehicle control, a potent CYP3A4 inhibitor (e.g., Ketoconazole), or a potent CYP2C9 inhibitor (e.g., Sulphaphenazole). [2][9]2. Pre-incubation with Inhibitor: Pre-incubate the HLM mixture with the inhibitor at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Initiation & Reaction: Follow steps 2-6 from Method A.

Analytical Quantification: LC-MS/MS

  • Chromatography: Use a reverse-phase C18 column. [12]The mobile phase typically consists of a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). [12]2. Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, which provides superior selectivity and sensitivity.

    • Sildenafil transition: m/z 475.4 → m/z 283.3 [12] * N-desmethyl sildenafil transition: m/z 461.4 → m/z 283.2 [12] * Internal Standard (Sildenafil-d8) transition: m/z 483.3 → m/z 108.1 [12] Data Interpretation:

  • From Method A: A significant amount of N-desmethyl sildenafil formed in the presence of a specific rhCYP (e.g., CYP3A4) compared to the negative control identifies it as a metabolizing enzyme.

  • From Method B: A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., ketoconazole) compared to the vehicle control confirms the role of that enzyme (e.g., CYP3A4) in the HLM matrix.

Clinical Implications and Drug-Drug Interactions

The central role of CYP3A4 and CYP2C9 in sildenafil clearance makes it susceptible to significant drug-drug interactions (DDIs).

  • CYP3A4 Inhibition: Co-administration of sildenafil with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, erythromycin) can drastically reduce sildenafil clearance, leading to a substantial increase in plasma concentrations and a higher risk of adverse events. [1][6][9]For instance, ritonavir can increase sildenafil concentrations up to 11-fold, necessitating significant dose reduction. [1]* CYP3A4 Induction: Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, bosentan) can accelerate sildenafil metabolism, potentially reducing its efficacy.

  • Genetic Polymorphisms: Both CYP3A4 and CYP2C9 exhibit genetic polymorphisms that can lead to inter-individual differences in metabolic activity. [11][13][14]Patients who are poor metabolizers for these enzymes may have higher systemic exposure to sildenafil, while ultra-rapid metabolizers may experience reduced exposure and efficacy. [13][14]Investigating the impact of these genetic variants is an active area of pharmacogenomic research. [11][13][14]

Conclusion

The metabolic conversion of sildenafil to N-desmethyl sildenafil is a well-characterized pathway, predominantly driven by CYP3A4 with a minor contribution from CYP2C9. This biotransformation is not merely a clearance mechanism but a critical determinant of the drug's overall pharmacologic profile, due to the significant activity of the N-desmethyl metabolite. A deep, mechanistic understanding of this pathway, gained through robust in vitro experimental models and precise analytical chemistry, is essential for drug development professionals. It provides the foundation for predicting drug interactions, guiding clinical use, and ultimately ensuring the safe and effective application of this important therapeutic agent.

References

  • How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implic
  • Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 51(3), 239–248.
  • Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 51(3), 239–248.
  • Warrington, J. S., Shader, R. I., von Moltke, L. L., & Greenblatt, D. J. (2000). In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions. Drug Metabolism and Disposition, 28(4), 392–397. [Link]

  • Hyland, R., et al. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology.
  • European Medicines Agency. (2022). Draft ICH Guideline M12 on drug interaction studies. EMA Website.
  • Al-Shaimaa, A., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA Website. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA Website. [Link]

  • Hyland, R., et al. (2001).
  • Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297-310. [Link]

  • Haque, A., & Kumar, N. (2014). Pharmacokinetics studies of Sildenafil and its Metabolite Piperaz. International Journal of Drug Development and Research.
  • Salem, F., et al. (2016). An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants. Journal of Perinatology, 36(11), 969–973. [Link]

  • Tang, J., et al. (2020). Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism. Drug Design, Development and Therapy, 14, 5129–5141. [Link]

  • Al-Shammaa, A., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. [Link]

  • Al-Shammaa, A., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. [Link]

  • Farmakovijilans Derneği. (n.d.). New EMA Guideline on the Investigation of drug Interactions. Turkish Society of Pharmacovigilance.
  • Pfizer. (2010). VIAGRA (sildenafil citrate) Prescribing Information. FDA AccessData. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA Website. [Link]

  • Pesenti, M., et al. (2012). Chemical structure of sildenafil, N -desmethyl sildenafil and quinoxaline. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Changes in CYP3A4 Enzyme Expression and Biochemical Markers Under Acute Hypoxia Affect the Pharmacokinetics of Sildenafil. Frontiers in Pharmacology, 12, 798835. [Link]

  • Tang, J., et al. (2020). Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism. Drug Design, Development and Therapy. [Link]

  • U.S. Food and Drug Administration. (2009). Clinical Pharmacology Review NDA 22-473, Intravenous Sildenafil. FDA AccessData. [Link]

  • European Medicines Agency. (2009). Viagra, INN-sildenafil: EPAR - Product Information. EMA Website. [Link]

  • O'Connell, K., et al. (2017). CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction. The Pharmacogenomics Journal, 17(2), 153–159. [Link]

  • Ghabrial, H., et al. (2007). Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 613-8. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA Website.
  • Zhang, Y., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography, 34(7), e4838. [Link]

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Exploratory

An In-depth Technical Guide to N-desmethyl Sildenafil Citrate: Physicochemical Properties, Metabolism, and Analytical Quantification

Introduction N-desmethyl sildenafil, also known by its research code UK-103,320, is the primary and pharmacologically active metabolite of sildenafil.[1][2][3] Sildenafil, a potent and selective inhibitor of phosphodiest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-desmethyl sildenafil, also known by its research code UK-103,320, is the primary and pharmacologically active metabolite of sildenafil.[1][2][3] Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely utilized in the management of erectile dysfunction and pulmonary arterial hypertension.[1] The metabolic conversion of sildenafil to N-desmethyl sildenafil is a critical aspect of its pharmacokinetic profile, influencing both its efficacy and duration of action. This technical guide provides a comprehensive overview of the molecular and analytical characteristics of N-desmethyl sildenafil citrate for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The accurate determination of molecular weight and formula is fundamental for all analytical and developmental work. N-desmethyl sildenafil is commonly available as a citrate salt for research and analytical purposes. The table below summarizes the key molecular identifiers for both the citrate salt and the free base.

PropertyN-desmethyl Sildenafil CitrateN-desmethyl Sildenafil (Free Base)
Formal Name 5-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, 2-hydroxypropane-1,2,3-tricarboxylic acid5-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular Formula C₂₁H₂₈N₆O₄S • C₆H₈O₇C₂₁H₂₈N₆O₄S
Molecular Weight 652.7 g/mol [4][5][6]460.55 g/mol [7][3][8][9]
CAS Number 2319839-04-6[5]139755-82-1[3][8][9][10][11]

Metabolic Pathway of Sildenafil to N-desmethyl Sildenafil

The biotransformation of sildenafil to N-desmethyl sildenafil is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] Specifically, the N-demethylation of the piperazine ring of sildenafil is catalyzed predominantly by CYP3A4, with a minor contribution from CYP2C9.[1][2][12] This metabolic process is crucial as N-desmethyl sildenafil retains approximately 50% of the PDE5 inhibitory activity of the parent compound, thereby contributing to the overall therapeutic effect.[1]

sildenafil_metabolism sildenafil Sildenafil cyp3a4 CYP3A4 (Major Pathway) sildenafil->cyp3a4 N-demethylation cyp2c9 CYP2C9 (Minor Pathway) sildenafil->cyp2c9 N-demethylation metabolite N-desmethyl Sildenafil (Active Metabolite) cyp3a4->metabolite cyp2c9->metabolite

Sources

Foundational

Introduction: The Pharmacokinetic Profile of a First-in-Class PDE5 Inhibitor

An In-Depth Technical Guide to the Half-Life and Clearance of Sildenafil and its Metabolites Sildenafil, the active pharmaceutical ingredient in Viagra®, marked a paradigm shift in the treatment of erectile dysfunction....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Half-Life and Clearance of Sildenafil and its Metabolites

Sildenafil, the active pharmaceutical ingredient in Viagra®, marked a paradigm shift in the treatment of erectile dysfunction. Its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For the drug development professional and clinical researcher, a granular understanding of how sildenafil and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) is fundamental. This guide provides a detailed examination of the metabolic fate of sildenafil, focusing specifically on the half-life and clearance rates of the parent drug and its principal active metabolite, N-desmethyl sildenafil. We will explore the enzymatic pathways governing its biotransformation, the quantitative parameters that define its persistence in the body, and the rigorous analytical methodologies required for their determination.

Sildenafil is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 41% due to significant first-pass metabolism in the liver.[1] It is predominantly cleared through hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes, with metabolites excreted mainly in the feces (around 80%) and to a lesser extent in the urine (about 13%).[2][3] The terminal half-life of sildenafil is consistently reported to be in the range of 3 to 5 hours, a duration that provides a suitable therapeutic window without leading to drug accumulation with once-daily use.[1][3][4]

Metabolic Pathways and Key Metabolites

The biotransformation of sildenafil is a critical determinant of its clearance and overall exposure. The process is primarily oxidative and occurs in the liver.

Primary Metabolic Route: N-Demethylation

The principal metabolic pathway for sildenafil is N-demethylation of the piperazine moiety, which is mediated by specific cytochrome P450 enzymes.[2][3]

  • CYP3A4 (Major Route): This isoenzyme, located predominantly in the liver and gut wall, is the main catalyst for sildenafil's metabolism.[2][5] Its central role means that co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin, ritonavir) can significantly reduce sildenafil clearance, leading to increased plasma concentrations.[2][4] Conversely, CYP3A4 inducers like rifampicin can accelerate its metabolism, potentially decreasing efficacy.[4]

  • CYP2C9 (Minor Route): CYP2C9 also contributes to sildenafil's N-demethylation, but to a lesser extent than CYP3A4.[2][5]

This N-demethylation process yields the major circulating metabolite, N-desmethyl sildenafil (UK-103,320) . This metabolite is not inert; it possesses a phosphodiesterase type 5 (PDE5) selectivity profile similar to the parent drug and has an in vitro potency for PDE5 that is approximately 50% that of sildenafil.[2][6] Plasma concentrations of N-desmethyl sildenafil are about 40% of those of the parent compound, meaning it contributes approximately 20% of the total pharmacological effect.[2][6]

G cluster_0 Hepatic Metabolism Sildenafil Sildenafil (Parent Drug) Metabolite N-desmethyl sildenafil (UK-103,320) Active Metabolite Sildenafil->Metabolite N-demethylation CYP3A4 CYP3A4 (Major Route) CYP3A4->Sildenafil CYP2C9 CYP2C9 (Minor Route) CYP2C9->Sildenafil

Sildenafil's primary metabolic pathway.

Other identified metabolic pathways include pyrazole N-demethylation, piperazine ring oxidation, and aliphatic hydroxylation, but these result in metabolites that are found in lower concentrations.[7]

Quantitative Pharmacokinetics: Half-Life and Clearance Rates

The persistence and elimination of sildenafil and its active metabolite are defined by their pharmacokinetic parameters. These values are crucial for determining appropriate dosing regimens and understanding potential impacts in special populations.

Sildenafil and N-desmethyl sildenafil Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic data for sildenafil and its primary metabolite, N-desmethyl sildenafil, in healthy adult volunteers.

ParameterSildenafilN-desmethyl sildenafilSource(s)
Terminal Half-Life (t½) 3–5 hours~4 hours[3][4][8]
Total Body Clearance (CL) 41 L/hNot typically reported separately[1][3]
Time to Peak Concentration (Tmax) ~1 hour (fasted)~1-2 hours[1]
Plasma Protein Binding ~96%~96%[2]
Metabolite-to-Parent AUC Ratio N/A~40-55%[2][7]

Note: Pharmacokinetic parameters can be influenced by factors such as age, hepatic and renal function, and co-administered medications.[2][8] For example, in healthy elderly volunteers (≥65 years), sildenafil clearance is reduced, resulting in plasma concentrations approximately 90% higher than in younger volunteers.[8] Similarly, severe renal impairment (CrCl <30 mL/min) or hepatic cirrhosis can lead to reduced clearance and significantly increased plasma exposure (AUC).[2][8]

Methodologies for Determination of Pharmacokinetic Parameters

Accurate characterization of half-life and clearance relies on robust experimental design and highly sensitive bioanalytical techniques.

In Vivo Pharmacokinetic Study Workflow

A typical clinical study to determine the pharmacokinetic profile of sildenafil involves administering a single oral dose to a cohort of healthy volunteers and collecting serial blood samples over a 24-hour period.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow A 1. Volunteer Screening & Informed Consent B 2. Baseline Assessment (Physical Exam, Vitals) A->B C 3. Drug Administration (e.g., 100 mg Sildenafil, Oral) B->C D 4. Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) C->D E 5. Plasma Separation & Storage (-80°C) D->E F 6. Bioanalysis (LC-MS/MS Quantification) E->F G 7. Pharmacokinetic Analysis (Non-compartmental) F->G H 8. Parameter Calculation (t½, CL, AUC, Cmax) G->H

Workflow for a typical clinical PK study.

Step-by-Step Protocol for In Vivo Study:

  • Subject Recruitment: Enroll healthy male volunteers (typically 18-45 years old) after obtaining informed consent. Subjects undergo a full medical screening to ensure no contraindications.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of sildenafil (e.g., 50 mg or 100 mg). Food, particularly high-fat meals, can delay absorption and reduce Cmax, so fasting is a critical control.[1][2]

  • Blood Sampling: Collect venous blood samples into heparinized or EDTA tubes at pre-defined time points. A typical schedule includes a pre-dose sample (0 hours) and post-dose samples at 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[9]

  • Plasma Processing: Centrifuge the blood samples promptly to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of sildenafil and N-desmethyl sildenafil in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Pharmacokinetic Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Cmax and Tmax are determined directly from the observed data.

    • AUC (Area Under the Curve) is calculated using the trapezoidal rule.

    • Elimination Rate Constant (kₑ) is determined from the slope of the terminal log-linear phase of the concentration-time curve.

    • Half-Life (t½) is calculated as 0.693 / kₑ.

    • Clearance (CL/F) is calculated as Dose / AUC.

Bioanalytical Protocol: LC-MS/MS Quantification

The gold standard for quantifying sildenafil and its metabolites in biological matrices is LC-MS/MS, which offers unparalleled sensitivity and selectivity.[11]

Step-by-Step Bioanalytical Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of an internal standard (IS) working solution (e.g., sildenafil-d8 and N-desmethyl sildenafil-d8) to correct for extraction variability and instrument response.[10]

    • Vortex briefly to mix.

    • Add 1 mL of an organic extraction solvent (e.g., ether-dichloromethane, 3:2 v/v).[12]

    • Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase for injection.

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[10]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., 10 mM ammonium acetate and acetonitrile, 5:95 v/v).[10]

    • Flow Rate: 0.6 mL/min.[10]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for maximum selectivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[10]

      • Sildenafil: m/z 475.2 → 283.4

      • N-desmethyl sildenafil: m/z 461.3 → 283.4

      • Sildenafil-d8 (IS): m/z 483.4 → 283.4

  • Quantification: Construct a calibration curve by analyzing standards of known concentrations. The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/IS) to the calibration curve. The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[10][13]

Conclusion

The pharmacokinetic profile of sildenafil is well-characterized, with a half-life of 3-5 hours driven by extensive hepatic clearance. Its primary biotransformation, mediated mainly by CYP3A4, produces the active metabolite N-desmethyl sildenafil, which has a similar half-life of approximately 4 hours and contributes to the overall therapeutic effect.[3][6] The determination of these parameters requires meticulously designed in vivo studies coupled with highly sensitive and specific LC-MS/MS bioanalytical methods. For researchers in drug development, this detailed understanding is not merely academic; it is the foundation for predicting drug-drug interactions, guiding dose adjustments in special populations, and developing next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • Nichols, D. J., Muirhead, G. J., & Harness, J. A. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British Journal of Clinical Pharmacology, 53(S1), 5S-12S. [Link]

  • Medication Sense. (2023). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. Medication Sense. [Link]

  • Walker, D. K., Ackland, M. J., James, G. C., Muirhead, G. J., Rance, D. J., Wastall, P., & Wright, P. A. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297–310. [Link]

  • Shin, H. S., Bae, S. K., Lee, M. G. (2012). Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination. Xenobiotica, 42(5), 415-422. [Link]

  • U.S. Food and Drug Administration. (2009). Clinical Pharmacology Review NDA 22-473, Intravenous Sildenafil. accessdata.fda.gov. [Link]

  • U.S. Food and Drug Administration. VIAGRA (sildenafil citrate) Label. accessdata.fda.gov. [Link]

  • Paek, J., Han, S., Lee, J., Jeon, S., Hong, T., & Yim, D. S. (2012). Population pharmacokinetic model of sildenafil describing first-pass effect to its metabolite. Journal of Korean Medical Science, 27(Suppl), S42. [Link]

  • Al-Gareeb, A. I., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. [Link]

  • Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 51(3), 239–248. [Link]

  • Bae, S. H., et al. (2009). Effect of hepatic CYP inhibitors on the metabolism of sildenafil and formation of its metabolite, N-desmethylsildenafil, in rats in vitro and in vivo. Journal of Pharmacy and Pharmacology, 61(12), 1643-1647. [Link]

  • Zhang, Y., et al. (2012). Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine. Journal of Analytical Toxicology, 36(9), 653-658. [Link]

  • RxReasoner. Sildenafil Pharmacology. RxReasoner. [Link]

  • Lewis, R. J., Johnson, R. D., & Canfield, D. V. (2001). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. Federal Aviation Administration. [Link]

  • Dinesh, N. D., et al. (2013). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 5, 4449-4457. [Link]

  • Tracqui, A., et al. (2001). HPLC-MS for the Determination of Sildenafil Citrate (Viagra) in Biological Fluids. Application to the Salivary Excretion of Sildenafil. Journal of Analytical Toxicology, 25(5), 366-371. [Link]

  • The Medicines and Healthcare products Regulatory Agency (MHRA). (2017). Sildenafil Aspen 50mg Film-coated tablets - Summary of Product Characteristics. [Link]

  • Hyland, R., et al. (2001). In vitro and in vivo evidence for the metabolism of sildenafil by CYP3A4 and CYP2C9 in man. British Journal of Clinical Pharmacology, 51(3), 239-248. [Link]

  • Milligan, P. A., et al. (2002). A population pharmacokinetic analysis of sildenafil citrate in patients with erectile dysfunction. British Journal of Clinical Pharmacology, 53(S1), 45S-52S. [Link]

  • Al-Juboori, M. K., et al. (2017). Pharmacokinetics studies of Sildenafil and its Metabolite Piperazine n-desmethyl sildenafil by using LC-MS/MS in Human Plasma. IT Medical Team. [Link]

  • Bolt Pharmacy. (2023). What Is the Half-Life of Sildenafil? UK Guidance. Bolt Pharmacy. [Link]

  • Hanna, M., et al. (2021). An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants. PLoS ONE, 16(5), e0251222. [Link]

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Exploratory

The Analyst's Guide to Unmasking N-desmethyl sildenafil in Adulterated Dietary Supplements

A Senior Application Scientist's In-Depth Technical Guide Foreword: The Silent Threat in "Natural" Supplements The dietary supplement market is a multi-billion dollar industry, built on consumer trust in "natural" and "h...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Foreword: The Silent Threat in "Natural" Supplements

The dietary supplement market is a multi-billion dollar industry, built on consumer trust in "natural" and "herbal" wellness solutions. However, a significant and dangerous trend undermines this trust: the illicit adulteration of these products with undeclared synthetic pharmaceutical ingredients.[1][2] One of the most common classes of adulterants found in supplements marketed for male enhancement are phosphodiesterase type 5 (PDE-5) inhibitors, the active ingredients in prescription erectile dysfunction drugs.[3][4] Sildenafil, the active ingredient in Viagra®, and its analogues are frequently detected.

This guide focuses on a particularly important analogue: N-desmethyl sildenafil . As the primary active metabolite of sildenafil, it possesses significant pharmacological activity, making its detection crucial for assessing the safety and legality of a supplement.[5][6] The presence of N-desmethyl sildenafil, an unapproved and unlisted substance, renders a dietary supplement "adulterated" under regulations enforced by bodies such as the U.S. Food and Drug Administration (FDA) under the Dietary Supplement Health and Education Act (DSHEA) of 1994.[7][8][9]

This document serves as a technical guide for researchers, analytical scientists, and quality control professionals. It moves beyond simple procedural lists to provide a deep, experience-based understanding of the core analytical methodologies for identifying N-desmethyl sildenafil. We will explore the causality behind experimental choices, ensuring that the protocols described are not just followed, but understood.

Chapter 1: Understanding the Target - N-desmethyl sildenafil

Before delving into analytical techniques, a foundational understanding of the target molecule is paramount. N-desmethyl sildenafil (IUPAC Name: 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) is the major circulating metabolite of sildenafil.[6][10] It is formed in the liver primarily through the action of cytochrome P450 enzymes, specifically CYP3A4.[6][11]

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₂₁H₂₈N₆O₄S[10][11]
Molecular Weight460.55 g/mol [10]
CAS Number139755-82-1[10][11]

The structural difference from sildenafil is the absence of a methyl group on the piperazine ring nitrogen, hence "N-desmethyl". This seemingly minor modification is precisely what analytical methods must be tuned to differentiate.

Caption: Chemical structure of N-desmethyl sildenafil.

Chapter 2: The Analytical Cornerstone - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the unambiguous identification and quantification of N-desmethyl sildenafil in complex matrices like dietary supplements, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[12][13][14] Its power lies in the combination of physical separation (LC) with highly specific mass-based detection (MS/MS).

The causality for choosing LC-MS/MS is threefold:

  • Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of specific precursor-to-product ion transitions, which act as a unique mass fingerprint for the target analyte. This minimizes false positives from matrix interferences.[15][16]

  • Sensitivity: LC-MS/MS can achieve limits of detection in the low ng/mL range, which is crucial as adulterants may be present in small but pharmacologically active quantities.[16]

  • Versatility: The technique can be adapted to screen for a wide range of sildenafil analogues simultaneously, making it an efficient tool for comprehensive counterfeit analysis.[17]

Experimental Workflow: A Self-Validating System

A robust LC-MS/MS workflow is a self-validating system, with built-in checks to ensure data integrity. The process involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC_MS_MS_Workflow Sample_Prep Sample Preparation (Extraction & Cleanup) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation Inject Ionization Ionization (ESI+) LC_Separation->Ionization Elute Mass_Analysis_1 Mass Analysis 1 (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Fragmentation (Collision Cell) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Mass Analysis 2 (Product Ion Detection) Fragmentation->Mass_Analysis_2 Data_Analysis Data Analysis (Quantification & Confirmation) Mass_Analysis_2->Data_Analysis

Caption: A typical LC-MS/MS workflow for adulterant analysis.

Protocol: Sample Preparation

The goal of sample preparation is to efficiently extract N-desmethyl sildenafil from the diverse and often complex supplement matrix (e.g., powders, capsules, liquids) while minimizing interferences.

Step-by-Step Methodology:

  • Homogenization: For solid samples like tablets or capsules, accurately weigh and pulverize the contents to ensure a homogenous sample. For liquids, ensure the sample is well-mixed.

  • Extraction:

    • Transfer a known amount (e.g., 100 mg of powder) to a centrifuge tube.

    • Add a suitable extraction solvent. Methanol is a common and effective choice due to the solubility of sildenafil analogues.[18][19] A volume of 10 mL is a good starting point.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Sonicate the sample for 15-30 minutes to facilitate the dissolution of the analyte from the matrix.[20]

  • Clarification:

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pelletize insoluble excipients.[21]

    • Carefully collect the supernatant.

  • Filtration & Dilution:

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter that could clog the LC system.

    • Dilute the filtered extract with the initial mobile phase to a concentration suitable for LC-MS/MS analysis. This step is crucial to avoid detector saturation and matrix effects.

Protocol: LC-MS/MS Analysis

The following parameters are a robust starting point for the analysis of N-desmethyl sildenafil. Method optimization is always recommended for specific instrumentation and sample types.

Table of Recommended LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC System
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm)C18 columns provide excellent hydrophobic retention for sildenafil and its analogues, allowing for good separation from more polar matrix components.[15][16]
Mobile Phase A0.1% Formic Acid in WaterFormic acid aids in the positive ionization of the target analytes by providing a source of protons, enhancing MS sensitivity.[5][16]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC with good elution strength for the analytes of interest.[15][16]
Flow Rate0.4 - 0.6 mL/minThis flow rate is compatible with standard 2.1 mm ID columns and ESI sources.
GradientStart at 5-10% B, ramp to 95% B, then re-equilibrateA gradient elution is necessary to effectively separate analytes with different polarities and to clean the column of late-eluting matrix components.[16]
Injection Volume1 - 5 µLA small injection volume minimizes the introduction of matrix components onto the column.[5]
Column Temp40 °CElevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity.[5]
MS System
Ionization ModeElectrospray Ionization Positive (ESI+)N-desmethyl sildenafil contains multiple basic nitrogen atoms that are readily protonated in an acidic mobile phase, making ESI+ the ideal ionization mode.[15][16]
Analysis ModeMultiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and specificity by monitoring pre-defined precursor-to-product ion transitions.
Precursor Ion (Q1)m/z 461.2 - 461.4This corresponds to the protonated molecule [M+H]⁺ of N-desmethyl sildenafil.[15][16][22]
Product Ions (Q3)m/z 283.2, 85.0The m/z 283 fragment is a common, stable product ion for both sildenafil and N-desmethyl sildenafil.[15][16] The m/z 85 transition can provide additional confirmation.[22]
Collision EnergyInstrument DependentMust be optimized for the specific instrument to maximize the abundance of the product ions.

Chapter 3: Orthogonal and Confirmatory Techniques

While LC-MS/MS is the primary tool, other analytical techniques serve important orthogonal or confirmatory roles.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Before the widespread availability of MS detectors, HPLC-UV was the workhorse for this analysis. It remains a valuable screening tool due to its lower cost and simplicity.[23][24]

Causality & Limitations: The choice of a UV detector is based on the chromophores present in the N-desmethyl sildenafil structure, which result in strong UV absorbance around 230 nm and 290 nm.[17][25] However, its primary limitation is a lack of specificity. A peak at the correct retention time is only indicative, not confirmatory, as other compounds in the supplement matrix could co-elute and absorb at the same wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for definitive structure elucidation of unknown compounds.[3][26] In cases where a novel, uncharacterized sildenafil analogue is suspected, NMR is essential for identifying its exact chemical structure.[18][27][28] By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.[18][29] While not a routine screening tool due to its complexity and lower sensitivity compared to MS, it is the ultimate authority for structural confirmation.[3]

Conclusion: Upholding Scientific and Public Trust

The identification of N-desmethyl sildenafil in dietary supplements is a critical task that protects consumers from potential harm and holds manufacturers accountable.[2][9] The methodologies described in this guide, centered on the specificity and sensitivity of LC-MS/MS, provide a robust framework for regulatory laboratories and quality control professionals. By understanding the causality behind the chosen analytical techniques and implementing them within a self-validating workflow, scientists can deliver data that is not only accurate but also legally defensible. This commitment to scientific integrity is fundamental to safeguarding public health and maintaining trust in the legitimate dietary supplement industry.

References

  • LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex.
  • Application Note: Quantification of Sildenafil and its Metabolites using Desmethyl Thiosildenafil-d8 by LC-MS/MS. Benchchem.
  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods (RSC Publishing).
  • Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed.
  • Navigating U.S. FDA Regulation of Dietary Supplements: Key Insights. REACH24H.
  • Adulterated and misbranded supplements.
  • Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed.
  • Pharmacokinetics studies of Sildenafil and its Metabolite Piperaz. IT Medical Team.
  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC Publishing.
  • Dietary Supplements. U.S.
  • HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. SIELC Technologies.
  • Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis.
  • 1 H NMR characteristics of sildenafil and its analogues, and...
  • Dietary Supplements: What Are They and How Are They Regul
  • Identification of a new analogue of sildenafil added illegally to a functional food marketed for penile erectile dysfunction. Taylor & Francis Online.
  • Structure elucidation of sildenafil analogues in herbal products. CORE.
  • Supplement Adulteration: Wh
  • Chemical structure of sildenafil, N -desmethyl sildenafil and quinoxaline.
  • Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products.
  • Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Ci. International Journal of Applied Biology and Pharmaceutical Technology.
  • Counterfeit drugs: analytical techniques for their identific
  • Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment.
  • N Desmethyl sildenafil. mzCloud.
  • N-desmethyl Sildenafil (UK-103320, CAS Number: 139755-82-1). Cayman Chemical.
  • N-Desmethyl Sildenafil (Desmethylsildenafil). MedChemExpress.
  • Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Valid
  • A literature review of analytical methods used for identification and determin
  • N-desmethyl Sildenafil. Sigma-Aldrich.
  • Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. Agilent.
  • Detection of 94 PDE-5is and Their Analogs Including N-Desmethylthiosildenafil in Various Formul
  • Recent analytical approaches to counterfeit drug detection.
  • Analytical Methods for the Detection of Counterfeit Pharmaceuticals.
  • A literature review of analytical methods used for identification and determination of counterfeit drugs. Istanbul University Press.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N-desmethyl Sildenafil Detection

Abstract & Scope This application note details a robust, validated protocol for the separation and quantification of N-desmethyl sildenafil (UK-103,320), the primary active metabolite of sildenafil (Viagra), in biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the separation and quantification of N-desmethyl sildenafil (UK-103,320), the primary active metabolite of sildenafil (Viagra), in biological fluids and adulterated herbal supplements.

While sildenafil detection is routine, the simultaneous detection of its demethylated metabolite presents specific challenges due to structural similarity and increased polarity. This guide addresses the critical quality attributes (CQAs) of resolution (


) and peak symmetry, utilizing a Reverse-Phase (RP-HPLC) approach with UV-PDA detection.

Target Audience: Bioanalytical researchers, forensic toxicologists, and quality control (QC) scientists in pharmaceutical development.

Introduction: The Analytical Challenge

Sildenafil is metabolized primarily by hepatic CYP3A4 and CYP2C9 isoenzymes into N-desmethyl sildenafil. This metabolite retains approximately 50% of the phosphodiesterase-5 (PDE5) inhibitory potency of the parent drug.

Structural & Physicochemical Context

The separation challenge stems from the minor structural difference: the loss of a methyl group on the piperazine ring.

CompoundMolecular WeightpKa (Approx)LogPPolarity Trend
Sildenafil 474.6 g/mol 8.7 (piperazine), 4.0 (pyrimidine)~1.9Less Polar
N-desmethyl sildenafil 460.6 g/mol ~8.9 (secondary amine)~1.5More Polar

Chromatographic Implications:

  • Elution Order: In reverse-phase chromatography, N-desmethyl sildenafil elutes before sildenafil due to the exposed secondary amine increasing polarity.

  • Peak Tailing: Both compounds are basic. Residual silanols on silica columns can interact with the protonated nitrogen, causing severe tailing. Base-deactivated (end-capped) columns and low pH buffers are essential.

Method Development Strategy

Column Selection
  • Stationary Phase: C18 (Octadecylsilane) with high carbon load and extensive end-capping.

  • Rationale: The C18 ligand provides necessary hydrophobic retention, while end-capping blocks free silanol groups that cause peak tailing for basic amines like piperazines.

  • Recommended Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

Mobile Phase Chemistry

To ensure robust separation, we utilize an acidic mobile phase.

  • Buffer: Potassium Phosphate (KH₂PO₄), 50 mM.

  • pH Modifier: Orthophosphoric acid to adjust pH to 3.0 ± 0.1 .

  • Why pH 3.0? At this pH, the basic nitrogen atoms are fully protonated, increasing solubility. More importantly, surface silanols (pKa ~4-5) are protonated and neutral, minimizing secondary ionic interactions that destroy peak shape.

Detection Wavelength[1]
  • Primary: 290 nm (Specific absorption maximum for the pyrazolopyrimidine core).

  • Secondary: 220 nm (Higher sensitivity but lower selectivity; prone to matrix noise).

Experimental Protocols

Reagent Preparation
  • Phosphate Buffer (50 mM, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 900 mL HPLC-grade water. Adjust pH to 3.0 with 85% orthophosphoric acid. Dilute to 1000 mL. Filter through 0.45 µm nylon membrane.[1][2]

  • Mobile Phase A: Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 30°C (Controlled temperature improves reproducibility of retention times).

  • Injection Volume: 20 µL

  • Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Initial Hold
2.08515Begin Ramp
12.04060Elute Analytes
15.04060Wash
15.18515Re-equilibrate
20.08515End Run
Sample Preparation (Plasma)

For biological matrices, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing interferences.

Protocol:

  • Aliquot 500 µL plasma into a glass tube.

  • Add 50 µL Internal Standard (e.g., Propyl-sildenafil or Deuterated Sildenafil).

  • Add 50 µL 0.1 M NaOH (to basify sample and ensure analytes are in non-ionized form for organic extraction).

  • Add 3 mL Methyl tert-butyl ether (MTBE) or Diethyl Ether.

  • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 min.

  • Transfer organic (upper) layer to a clean tube.

  • Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute residue in 200 µL Mobile Phase (Initial ratio).

Visualization of Methodology

Diagram 1: Analytical Workflow

This diagram outlines the critical path from sample intake to data output.

Workflow Sample Sample Source (Plasma/Supplement) Prep Sample Prep (LLE / Basification) Sample->Prep Extraction Inject HPLC Injection (20 µL) Prep->Inject Reconstitution Sep Separation (C18, pH 3.0) Inject->Sep Gradient Elution Detect Detection (UV 290nm) Sep->Detect Resolution Data Quantification (Peak Area Ratio) Detect->Data Integration

Caption: Step-by-step workflow for the extraction and quantification of N-desmethyl sildenafil.

Diagram 2: Separation Logic & Mechanism

Understanding the interaction between the analyte and the stationary phase is vital for troubleshooting.

Mechanism Analyte N-desmethyl sildenafil (More Polar) Stationary Stationary Phase (C18 + End-capping) Analyte->Stationary Weaker Hydrophobic Interaction Result1 Elutes First (RT ~5-7 min) Analyte->Result1 Parent Sildenafil (Less Polar) Parent->Stationary Stronger Hydrophobic Interaction Result2 Elutes Second (RT ~8-10 min) Parent->Result2 MobilePhase Mobile Phase (Acidic pH 3.0) MobilePhase->Analyte Protonates Amines MobilePhase->Stationary Suppresses Silanols

Caption: Chromatographic separation mechanism showing why the metabolite elutes prior to the parent drug.

Validation Parameters (ICH Q2(R1))

To ensure the method is reliable for regulatory submission or forensic use, the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
Specificity No interference at retention time of analyte.Check blank plasma and placebo matrix.
Linearity

Range: 5 – 1000 ng/mL.
Precision RSD < 2.0% (System), < 15% (Method)Repeatability (n=6).
Accuracy 85% - 115% RecoverySpiked samples at Low, Med, High QC levels.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typical LOQ: ~5-10 ng/mL.

Troubleshooting Guide

  • Problem: Peak Tailing (> 1.5)

    • Root Cause: Secondary silanol interactions or column void.

    • Solution: Ensure pH is < 3.[1]0. Use a "Base Deactivated" (BDS) column. Add 10mM Triethylamine (TEA) to mobile phase as a silanol blocker (last resort).

  • Problem: Poor Resolution between Metabolite and Parent

    • Root Cause: Gradient slope too steep.

    • Solution: Decrease the %ACN ramp rate between minute 2 and 12. Lower the column temperature to 25°C to increase retention.

  • Problem: Drifting Retention Times

    • Root Cause: Incomplete column equilibration or pH fluctuation.

    • Solution: Ensure 5-10 column volumes of re-equilibration time at the end of the gradient.

References

  • Dinesh, N. D., et al. "RP-HPLC method for the determination of sildenafil citrate and its metabolite." Journal of Pharmaceutical and Biomedical Analysis.

  • Strano-Rossi, S., et al. "Analysis of sildenafil and its metabolite in human plasma."[3] Journal of Chromatography B.

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."

  • PubChem. "N-desmethylsildenafil (Compound Summary)."

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Application

LC-MS/MS protocols for quantifying sildenafil metabolites

Application Note: High-Sensitivity Quantitation of Sildenafil and N-Desmethylsildenafil in Human Plasma via LC-MS/MS Abstract This guide details a robust, validated protocol for the simultaneous quantification of Sildena...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Sildenafil and N-Desmethylsildenafil in Human Plasma via LC-MS/MS

Abstract

This guide details a robust, validated protocol for the simultaneous quantification of Sildenafil (Viagra®) and its primary active metabolite, N-desmethylsildenafil (UK-103,320), in human plasma. Designed for bioanalytical researchers, this methodology prioritizes sensitivity (LLOQ ≤ 1.0 ng/mL) and selectivity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We contrast a high-throughput Protein Precipitation (PPT) approach with a "Gold Standard" Liquid-Liquid Extraction (LLE) workflow, providing the rationale for choosing LLE to minimize matrix effects in regulated drug development environments.

Introduction & Metabolic Context

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its pharmacokinetic profile is heavily influenced by hepatic metabolism, primarily mediated by cytochrome P450 isoforms CYP3A4 (major route) and CYP2C9 (minor route).

The primary metabolite, N-desmethylsildenafil , possesses approximately 50% of the parent drug's potency. Accurate quantification of both species is critical for bioequivalence studies and therapeutic drug monitoring (TDM), as the metabolite contributes significantly to the overall pharmacological effect.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathway relevant to this assay.

SildenafilMetabolism Sildenafil Sildenafil (Parent Drug) CYP CYP3A4 (Major) CYP2C9 (Minor) Sildenafil->CYP Elimination Fecal/Renal Excretion Sildenafil->Elimination Unchanged Metabolite N-desmethylsildenafil (Active Metabolite) CYP->Metabolite N-demethylation Metabolite->Elimination

Figure 1: Hepatic biotransformation of Sildenafil to N-desmethylsildenafil via N-demethylation.

Experimental Strategy

Internal Standard (IS) Selection
  • Recommendation: Use stable isotopically labeled (SIL) internal standards: Sildenafil-d8 and N-desmethylsildenafil-d8 .[3]

  • Rationale: Deuterated analogs co-elute with the analytes and experience the exact same matrix suppression/enhancement events, providing the highest level of normalization and "Trustworthiness" in the data [1].

Matrix Management
  • Challenge: Plasma phospholipids (glycerophosphocholines) can cause significant ion suppression in ESI+ mode, particularly around the retention time of hydrophobic drugs like sildenafil.

  • Solution: While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is the recommended "Gold Standard" for this protocol. LLE efficiently removes phospholipids and salts, resulting in cleaner baselines and lower LLOQs [2].

Detailed Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Best for: Clinical trials, Bioequivalence studies, High-sensitivity requirements.

  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 10 µL of working IS solution (500 ng/mL Sildenafil-d8/N-desmethylsildenafil-d8 in 50:50 Methanol:Water). Vortex for 10 sec.

  • Buffer: Add 100 µL of 0.1 M Sodium Carbonate (pH ~9.8).

    • Expert Note: Sildenafil is a weak base. High pH suppresses ionization, driving the analyte into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Diethyl Ether.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 RPM for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) and decant the organic (top) supernatant into a clean glass tube.

  • Dry Down: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (A:B, 70:30). Vortex for 1 min and transfer to an autosampler vial.

Protocol B: LC-MS/MS Parameters

Table 1: Chromatographic Conditions

Parameter Setting
System UHPLC (e.g., Agilent 1290, Waters Acquity)
Column Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) OR Waters BEH C18 (50 x 2.1 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.5 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

| Injection Vol | 5 µL |

Table 2: Gradient Program

Time (min) % Mobile Phase B Event
0.00 20% Initial Hold
0.50 20% Begin Ramp
2.50 90% Elution of Analytes
3.50 90% Wash
3.60 20% Re-equilibration

| 5.00 | 20% | End of Run |

Table 3: Mass Spectrometry (ESI+) MRM Transitions

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (V)
Sildenafil 475.4 283.3 Quantifier 45
475.4 100.1 Qualifier 60
N-desmethyl 461.4 283.2 Quantifier 42
461.4 310.8 Qualifier 35

| Sildenafil-d8 | 483.4 | 283.4 | IS Quant | 45 |

Method Validation Targets (Self-Validating System)

To ensure trustworthiness, the method must meet these acceptance criteria based on FDA/EMA Bioanalytical Guidelines [3].

Validation ParameterAcceptance CriteriaTypical Performance
Linearity

1.0 – 1000 ng/mL
Accuracy ±15% (±20% at LLOQ)95 – 105%
Precision (CV) <15% (<20% at LLOQ)< 8%
Recovery Consistent across range> 85% (LLE)
Matrix Effect IS-normalized factor ~1.00.95 – 1.05

Analytical Workflow Visualization

This diagram outlines the logical flow of the experiment, ensuring all critical control points are visualized.

AnalyticalWorkflow Sample Patient Plasma (100 µL) IS_Add Add Internal Standard (Sildenafil-d8) Sample->IS_Add LLE LLE Extraction (MTBE + High pH Buffer) IS_Add->LLE Remove Proteins/Phospholipids DryDown Evaporate & Reconstitute (Mobile Phase) LLE->DryDown Concentrate Sample LC LC Separation (Biphenyl Column) DryDown->LC MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow from plasma sample to quantitative data.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Sildenafil is basic and interacts with free silanols on the column.

    • Fix: Ensure the mobile phase contains adequate buffer (Ammonium Formate) or acid (0.1% Formic Acid). Use end-capped columns like the Luna Omega C18 or Kinetex Biphenyl [4].[1]

  • Issue: Carryover.

    • Cause: Sildenafil can stick to the injector needle.

    • Fix: Use a strong needle wash (e.g., 50:50:0.1 Isopropanol:Acetonitrile:Formic Acid).

  • Issue: Low Sensitivity for Metabolite.

    • Cause: N-desmethylsildenafil is more polar.

    • Fix: Ensure the initial gradient hold (0–0.5 min) is sufficiently aqueous (≥80% Water) to focus the metabolite at the head of the column.

References

  • Simultaneous determination of sildenafil and its active metabolite in human plasma using LC–MS/MS. Biomedical Chromatography. Available at: [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Available at: [Link]

  • LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil. Phenomenex Application Note. Available at: [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of N-desmethyl Sildenafil for Robust Bioanalysis

Abstract & Introduction N-desmethyl sildenafil is the primary and pharmacologically active metabolite of sildenafil, the active pharmaceutical ingredient in Viagra®. Its contribution to the overall clinical effect, with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-desmethyl sildenafil is the primary and pharmacologically active metabolite of sildenafil, the active pharmaceutical ingredient in Viagra®. Its contribution to the overall clinical effect, with approximately 50% of the phosphodiesterase type 5 (PDE5) inhibitory potency of the parent drug, necessitates its accurate and sensitive quantification in biological matrices.[1] Understanding the pharmacokinetics of both the parent drug and its active metabolite is critical for bioequivalence studies, therapeutic drug monitoring, and forensic toxicology.[2][3]

This application note provides an in-depth analysis of the characteristic fragmentation patterns of N-desmethyl sildenafil using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). We will elucidate the structural origins of key fragment ions, offering a mechanistic basis for method development. Furthermore, we present a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the robust, simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma.

The Rationale of Fragmentation: From Precursor to Product Ion

The key to a selective and sensitive MS/MS method lies in choosing a specific and stable fragmentation pathway. For N-desmethyl sildenafil, analysis is universally performed in positive ionization mode, where the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺.

Parent Ion: The N-desmethyl sildenafil molecule has a monoisotopic mass of 460.21 g/mol . In the mass spectrometer, it is observed as the protonated precursor ion at m/z 461.3 - 461.4 .[4][5]

Collision-Induced Dissociation (CID): When this precursor ion is subjected to collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer, it fragments in a predictable and reproducible manner. The collision energy is optimized to favor the formation of a stable, high-intensity product ion that is structurally characteristic of the analyte.

The fragmentation of N-desmethyl sildenafil, much like its parent compound sildenafil, is dominated by cleavages around the central sulfonamide linkage and the piperazine ring. The most abundant and analytically significant fragmentation pathway involves the loss of the N-methylpiperazine moiety.

The primary, most stable product ion observed is m/z 283.3 , which corresponds to the pyrazolopyrimidine core structure.[5] This transition, from m/z 461.3 → 283.3 , is the cornerstone of virtually all quantitative bioanalytical methods due to its high specificity and signal intensity.[4][6] A secondary, though less frequently used, transition has been identified at m/z 461.3 → 85.2 , corresponding to a fragment of the piperazine ring.[7]

The diagram below illustrates the primary fragmentation pathway.

G cluster_precursor Precursor Ion cluster_fragments Product Ions (Fragments) Precursor N-desmethyl Sildenafil [M+H]⁺ m/z 461.3 Product1 Pyrazolopyrimidine Core m/z 283.3 Precursor->Product1  Major Pathway (Loss of N-methylpiperazine) Product2 Piperazine Fragment m/z 85.2 Precursor->Product2  Minor Pathway

Caption: Proposed CID fragmentation of N-desmethyl Sildenafil.

Quantitative Data Summary

The selection of specific precursor-to-product ion transitions is critical for developing a selective Multiple Reaction Monitoring (MRM) assay. The table below summarizes the essential m/z values for N-desmethyl sildenafil and a commonly used deuterated internal standard.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)PolarityAnalytical RoleReference
N-desmethyl Sildenafil 461.3283.3 PositiveQuantifier[4][5][6]
N-desmethyl Sildenafil461.385.2PositiveQualifier (Optional)[7]
N-desmethyl Sildenafil-d8469.4283.4PositiveInternal Standard[4][6]
Sildenafil475.2283.4PositiveAnalyte[4][6]
Sildenafil-d8483.4283.4PositiveInternal Standard[4][6]

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes a robust and validated method for the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma, adapted from established bioanalytical procedures.[4][5][6]

Objective

To accurately quantify N-desmethyl sildenafil and sildenafil in human plasma samples over a clinically relevant concentration range (e.g., 0.5-500 ng/mL).[4][6]

Materials & Reagents
  • Reference Standards: N-desmethyl sildenafil, Sildenafil Citrate.

  • Internal Standards (IS): N-desmethyl sildenafil-d8, Sildenafil-d8.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Diethyl Ether (ACS Grade).

  • Buffers: Ammonium Acetate, Formic Acid.

  • Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation
  • LC System: UPLC or HPLC system (e.g., Agilent 1200 Series).[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source (e.g., SCIEX 4500).[8]

  • Analytical Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent.[4][6]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Plasma Aliquot (e.g., 200 µL) B 2. Add Internal Standard (e.g., Sildenafil-d8) A->B C 3. Liquid-Liquid Extraction (e.g., with Diethyl Ether) B->C D 4. Evaporate & Reconstitute C->D E 5. Inject Sample D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. ESI+ Ionization F->G H 8. MRM Detection G->H I 9. Integrate Peaks H->I J 10. Generate Calibration Curve I->J K 11. Quantify Unknowns J->K

Caption: Overall bioanalytical workflow for N-desmethyl sildenafil.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of analytes and internal standards in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions in 50:50 acetonitrile/water to create working solutions for calibration curve standards and quality controls (QCs).

2. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 200 µL of plasma sample, calibrator, or QC into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., containing Sildenafil-d8 and N-desmethyl sildenafil-d8).

  • Vortex for 10 seconds.

  • Add 1.0 mL of diethyl ether.

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex to mix.

3. LC-MS/MS Conditions:

  • Chromatographic Conditions:

    • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[4][6]

    • Mobile Phase: Isocratic elution with 10 mM Ammonium Acetate and Acetonitrile (5:95 v/v).[4][6]

    • Flow Rate: 0.6 mL/min.[4][6]

    • Injection Volume: 5 µL.[8]

    • Column Temperature: 40°C.[8]

    • Run Time: ~4-5 minutes.[9]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-desmethyl Sildenafil: m/z 461.3 → 283.4

      • Sildenafil: m/z 475.2 → 283.4

      • N-desmethyl Sildenafil-d8 (IS): m/z 469.4 → 283.4 [4][6]

    • Key Parameters (Typical):

      • IonSpray Voltage: ~5500 V

      • Collision Gas (CAD): Medium

      • Curtain Gas (CUR): ~20 psi

      • Collision Energy (CE): ~37 V[4]

4. Data Analysis:

  • Integrate the chromatographic peaks for each analyte and internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of N-desmethyl sildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The mass spectrometric fragmentation of N-desmethyl sildenafil is well-characterized and dominated by a highly specific transition of m/z 461.3 → 283.3 . This robust fragmentation pathway forms the basis of sensitive and selective LC-MS/MS methods for its quantification. The protocol detailed herein provides a validated, self-consistent framework for researchers to implement in pharmacokinetic, bioequivalence, or other studies requiring precise measurement of this active metabolite. By understanding the causal mechanisms of fragmentation, laboratories can confidently develop and troubleshoot robust bioanalytical assays.

References

  • Title: Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Source: Phenomenex Application Note URL: [Link]

  • Title: Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Source: ResearchGate (PDF of Analytical Methods article) URL: [Link]

  • Title: A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population. Source: PubMed URL: [Link]

  • Title: Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Source: PubMed URL: [Link]

  • Title: Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. Source: PubMed URL: [Link]

  • Title: Simultaneous determination of sildenafil, its N-desmethyl metabolite and other drugs in human urine by gradient RP-HPLC method. Source: ResearchGate URL: [Link]

  • Title: MRM chromatograms of (a) blank, (b) sildenafil and N-desmethyl... Source: ResearchGate URL: [Link]

  • Title: Simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma by UFLC coupled with ESI-MS/MS and pharmacokinetic and bioequivalence studies in Malay population. Source: PubMed URL: [Link]

  • Title: Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Source: PubMed URL: [Link]

  • Title: Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Source: PubMed URL: [Link]

  • Title: N Desmethyl sildenafil. Source: mzCloud URL: [Link]

  • Title: A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MSn. Source: Federal Aviation Administration URL: [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-desmethyl Sildenafil Citrate

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality In the landscape of pharmaceutical development and manufacturing, the rigorous identification and quantification of impurities are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] N-desmethyl sildenafil, a major metabolite and a known process-related impurity of sildenafil, necessitates precise analytical characterization.[1] Sildenafil, the active component in treatments for erectile dysfunction and pulmonary arterial hypertension, undergoes N-demethylation to form this primary metabolite. This application note provides a comprehensive guide to the analysis of N-desmethyl sildenafil citrate using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for unequivocal structure elucidation and quantification of pharmaceutical compounds and their impurities.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and foundational principles for the NMR analysis of N-desmethyl sildenafil citrate. The methodologies described herein are designed to be robust and self-validating, aligning with the principles of scientific integrity and regulatory expectations.

Structural Elucidation by NMR: A Comparative Analysis

The structural difference between sildenafil and N-desmethyl sildenafil lies in the substitution at the N4-position of the piperazine ring. Sildenafil possesses a methyl group at this position, which is absent in N-desmethyl sildenafil. This seemingly minor structural modification results in distinct and measurable differences in their respective ¹H and ¹³C NMR spectra.

Diagram: Workflow for NMR Analysis of N-desmethyl Sildenafil Citrate

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Reporting Sample Weighing of N-desmethyl sildenafil citrate standard Solvent Selection of appropriate deuterated solvent (e.g., DMSO-d6) Sample->Solvent Dissolution Dissolution and homogenization Solvent->Dissolution Transfer Transfer to NMR tube Dissolution->Transfer Spectrometer Spectrometer Setup and Calibration Transfer->Spectrometer OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) Spectrometer->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Fourier Transform and Phasing TwoD_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration and Analysis Referencing->Integration Structure_Elucidation Structural Assignment and Comparison Integration->Structure_Elucidation Report Generation of Certificate of Analysis Structure_Elucidation->Report

Caption: Workflow for NMR analysis.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for sildenafil citrate and N-desmethyl sildenafil citrate, typically observed in DMSO-d₆. The absence of the N-methyl signal in the spectrum of N-desmethyl sildenafil is the most prominent differentiating feature.

Assignment Sildenafil Citrate ¹H Chemical Shift (ppm) N-desmethyl Sildenafil Citrate ¹H Chemical Shift (ppm) Sildenafil Citrate ¹³C Chemical Shift (ppm) N-desmethyl Sildenafil Citrate ¹³C Chemical Shift (ppm)
Pyrazolopyrimidinone Core
Propyl-CH₃~0.95 (t)~0.95 (t)~14.0~14.0
Propyl-CH₂~1.70 (m)~1.70 (m)~22.5~22.5
Propyl-CH₂~2.75 (t)~2.75 (t)~26.0~26.0
N-CH₃~4.20 (s)~4.20 (s)~36.0~36.0
Phenylsulfonyl Moiety
Ethoxy-CH₃~1.30 (t)~1.30 (t)~14.5~14.5
Ethoxy-CH₂~4.10 (q)~4.10 (q)~64.0~64.0
Aromatic-H~7.20-7.90 (m)~7.20-7.90 (m)~110-160~110-160
Piperazine Moiety
Piperazine-H~3.00-3.20 (m)~2.80-3.00 (m)~45.0~49.0
Piperazine-H~2.60-2.80 (m)~2.80-3.00 (m)~50.0~49.0
N-CH₃~2.20 (s)Absent ~42.5Absent
Citrate Moiety
CH₂~2.50-2.70 (d)~2.50-2.70 (d)~44.0~44.0

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument parameters. The key diagnostic difference is the absence of the N-CH₃ signal in the ¹H and ¹³C spectra of N-desmethyl sildenafil citrate.

Experimental Protocols

Materials and Equipment
  • Analyte: N-desmethyl sildenafil citrate reference standard (purity ≥98%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer equipped with a 5 mm probe

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer

Protocol for Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the N-desmethyl sildenafil citrate reference standard into a clean, dry vial. The exact mass should be recorded to four decimal places.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Vortex the vial for at least 30 seconds to ensure complete dissolution of the sample. Visually inspect the solution to ensure no particulate matter is present.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final volume in the NMR tube should be approximately 0.6 mL.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Diagram: Key 2D NMR Correlations for Structural Confirmation

G H_propyl_CH2_alpha H-Propyl-CH2 (α) H_propyl_CH2_beta H-Propyl-CH2 (β) H_propyl_CH2_alpha->H_propyl_CH2_beta COSY C_propyl_CH2_alpha C-Propyl-CH2 (α) H_propyl_CH2_alpha->C_propyl_CH2_alpha HSQC C_aromatic_SO2 C-Aromatic (ipso-SO2) H_propyl_CH2_alpha->C_aromatic_SO2 HMBC H_propyl_CH3 H-Propyl-CH3 H_propyl_CH2_beta->H_propyl_CH3 COSY C_propyl_CH2_beta C-Propyl-CH2 (β) H_propyl_CH2_beta->C_propyl_CH2_beta HSQC C_propyl_CH3 C-Propyl-CH3 H_propyl_CH3->C_propyl_CH3 HSQC H_piperazine_ax H-Piperazine (axial) H_piperazine_eq H-Piperazine (equatorial) H_piperazine_ax->H_piperazine_eq COSY C_piperazine C-Piperazine H_piperazine_ax->C_piperazine HSQC H_piperazine_ax->C_aromatic_SO2 HMBC H_piperazine_eq->C_piperazine HSQC H_aromatic Aromatic-H H_aromatic->C_piperazine HMBC H_ethoxy_CH2 H-Ethoxy-CH2 H_ethoxy_CH3 H-Ethoxy-CH3 H_ethoxy_CH2->H_ethoxy_CH3 COSY C_ethoxy_CH2 C-Ethoxy-CH2 H_ethoxy_CH2->C_ethoxy_CH2 HSQC C_ethoxy_CH3 C-Ethoxy-CH3 H_ethoxy_CH3->C_ethoxy_CH3 HSQC

Caption: Key 2D NMR correlations.

Protocol for NMR Data Acquisition
  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the residual solvent peak is recommended.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • DEPT-135 Acquisition:

    • Pulse Sequence: Standard DEPT-135 sequence.

    • This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (Optional but Recommended for Full Structural Confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is essential for piecing together the molecular structure.

Protocol for Data Processing and Interpretation
  • Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to the entire spectrum.

  • Referencing:

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Calibrate the ¹³C spectrum by setting the DMSO-d₆ quintet to 39.52 ppm.

  • Analysis:

    • Integrate all peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment.

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the N-desmethyl sildenafil citrate molecule. Use DEPT-135 and 2D NMR data to aid in the assignment.

    • Compare the obtained spectra with the known spectrum of sildenafil citrate to confirm the absence of the N-methyl group and identify any other potential impurities.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a wealth of redundant information that allows for unambiguous structural confirmation. For instance, the connectivity established through COSY and HMBC experiments must be consistent with the direct one-bond correlations observed in the HSQC spectrum. Any inconsistencies would indicate a potential misassignment or the presence of an unexpected structure. Furthermore, the integration of the ¹H NMR signals provides a quantitative measure of the relative number of protons, which must align with the proposed structure.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of N-desmethyl sildenafil citrate. The detailed protocols and comparative data presented in this application note provide a robust framework for researchers and scientists in the pharmaceutical industry to confidently identify and characterize this important sildenafil-related compound. Adherence to these methodologies will contribute to ensuring the quality and safety of sildenafil-containing drug products.

References

  • Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.
  • Rodomonte, A., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186.
  • Wawer, I., Pisklak, M., & Chilmonczyk, Z. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 865-870.
  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
  • Reddy, K. K., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1383.

Sources

Method

Stability-Indicating Assay for N-Desmethyl Sildenafil Citrate

Executive Summary This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for N-desmethyl sildenafil citrate (UK-103,320), the primary active metabolite of Sild...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for N-desmethyl sildenafil citrate (UK-103,320), the primary active metabolite of Sildenafil. While often analyzed concurrently with the parent drug, this protocol focuses on the metabolite's specific stability profile.

Designed for drug development professionals, this guide prioritizes specificity —the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as degradation products and matrix impurities. The method utilizes a C18 stationary phase with a controlled acidic pH mobile phase to ensure sharp peak shape for basic nitrogen-containing compounds.

Scientific Rationale & Method Design (Expertise)

The Analyte Challenge

N-desmethyl sildenafil contains a piperazine ring and a pyrazolopyrimidine core.[1] It is a basic compound (pKa ~ 8.7 for the piperazine nitrogen).

  • Challenge: At neutral pH, interaction with residual silanols on silica columns causes severe peak tailing.

  • Solution: We utilize a mobile phase pH of 3.0 .[2][3][4] At this pH, silanols are protonated (neutral), reducing secondary interactions. Additionally, the basic analyte is fully protonated, ensuring a consistent retention mechanism.

Chromatographic Separation Logic
  • Stationary Phase: A C18 (Octadecyl) column is selected for its hydrophobicity.

  • Elution Order: N-desmethyl sildenafil is more polar than Sildenafil (due to the loss of the methyl group). Therefore, it will elute before the parent compound in Reverse Phase (RP) chromatography.

  • Detection: A wavelength of 220-230 nm is chosen.[4] While the absorption maximum is near 290 nm, the lower UV range provides higher sensitivity for detecting non-chromophoric degradation products that might lack the full conjugated system of the parent.

Method Development Workflow

The following diagram illustrates the decision matrix used to optimize this protocol.

MethodDevelopment Start Analyte Assessment (Basic pKa ~8.7) ColumnSel Select Stationary Phase C18 (End-capped) Start->ColumnSel MobilePhase Mobile Phase Selection Buffer pH < pKa (pH 3.0) ColumnSel->MobilePhase TailingCheck Check Peak Symmetry (Tailing Factor < 1.5?) MobilePhase->TailingCheck Modifier Add Amine Modifier (TEA) or Increase Buffer Conc. TailingCheck->Modifier No Finalize Finalize Conditions Gradient Elution TailingCheck->Finalize Yes Modifier->TailingCheck

Figure 1: Method Development Decision Tree for Basic Pharmaceuticals.

Experimental Protocol

Instrumentation & Reagents[5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Photodiode Array (PDA) Detector.

  • Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or Zorbax SB-C18 (StableBond).

  • Reagents:

    • Acetonitrile (HPLC Grade).[5]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Triethylamine (TEA) - Optional for peak shape improvement.

    • Water (Milli-Q/HPLC Grade).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric acid)
Mobile Phase B Acetonitrile
Mode Isocratic (for routine) or Gradient (for stability profiling)
Isocratic Ratio Buffer:Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 - 20 µL
Detection UV at 220 nm (Primary) and 290 nm (Secondary)
Run Time 15 minutes (Isocratic)
Preparation of Solutions

1. Buffer Preparation (pH 3.0): Dissolve 2.72 g of


 in 1000 mL of water. Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.

2. Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-desmethyl sildenafil citrate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase.[3]

3. Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Mobile Phase.

Forced Degradation Protocol (Stability-Indicating Core)

To validate the method as "stability-indicating," the analyte must be subjected to stress conditions to generate degradation products.[6] The method must resolve the pure analyte from these degradants.

Stress Conditions Table
Stress TypeConditionDurationExpected Pathway
Acid Hydrolysis 0.1 N HCl, 60°C2 - 4 HoursCleavage of sulfonamide/piperazine
Base Hydrolysis 0.1 N NaOH, 60°C2 - 4 HoursAmide hydrolysis
Oxidation 3%

, Ambient
1 - 2 HoursN-Oxide formation (Major)
Thermal 80°C (Dry Heat)24 HoursDecarboxylation/Pyrolysis
Photolytic UV Light (1.2 million lux hours)1 CyclePiperazine ring breakdown
Degradation Workflow

The following diagram outlines the precise steps for the oxidative stress test, which is the most critical for this molecule (N-oxide formation).

DegradationWorkflow Sample Sample Solution (1 mg/mL) AddOxidant Add 3% H2O2 (1:1 Ratio) Sample->AddOxidant Incubate Incubate RT for 2 Hours AddOxidant->Incubate Quench Quench/Dilute Mobile Phase Incubate->Quench Inject Inject to HPLC (Measure Peak Purity) Quench->Inject

Figure 2: Workflow for Oxidative Stress Testing.

Procedure for Acid/Base Stress
  • Aliquot: Transfer 5 mL of Stock Solution into a 25 mL flask.

  • Stress: Add 5 mL of 0.1 N HCl (or NaOH).

  • Heat: Reflux at 60°C for the specified time.

  • Neutralize: Cool and neutralize with 5 mL of 0.1 N NaOH (or HCl) to prevent column damage.

  • Dilute: Make up to volume with Mobile Phase.

Results & Discussion (Data Presentation)

System Suitability Criteria

Before analyzing stability samples, the system must meet these requirements:

ParameterAcceptance CriteriaRationale
Theoretical Plates (N) > 3000Ensures column efficiency.
Tailing Factor (T) < 1.5Critical for basic analytes to ensure integration accuracy.
Resolution (Rs) > 2.0Between N-desmethyl sildenafil and nearest degradant/parent.
RSD (Area) < 2.0%Ensures precision of the injector/detector.[7]
Expected Elution Profile
  • Degradant 1 (Oxidative N-oxide): Elutes before N-desmethyl sildenafil (More polar).

  • N-desmethyl Sildenafil: Retention time ~ 5-7 minutes.

  • Sildenafil (Parent): Elutes after N-desmethyl sildenafil (Less polar).

Note: Sildenafil is the most likely "impurity" in synthesized N-desmethyl sildenafil. This method successfully resolves them.

References

  • Bolt Pharmacy. (2025). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135398744, N-desmethylsildenafil. Retrieved from

  • Venkatesh, P., et al. (2014). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection. Analytical Methods (RSC). Retrieved from

  • Phenomenex. (2020). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column. Application Note. Retrieved from

  • Asian Journal of Chemistry. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Retrieved from

Sources

Technical Notes & Optimization

Optimization

solubility challenges of N-desmethyl sildenafil citrate in aqueous buffers

Welcome to the technical support guide for N-desmethyl sildenafil citrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-desmethyl sildenafil citrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous buffers. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

N-desmethyl sildenafil, the major active metabolite of sildenafil, shares many of its parent drug's physicochemical challenges, primarily its pH-dependent aqueous solubility.[1][2] Understanding these properties is critical for obtaining reliable and reproducible results in any experimental setting.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My N-desmethyl sildenafil citrate is not dissolving, or is precipitating out of my neutral pH buffer (e.g., PBS pH 7.4). What's happening?

A1: This is the most common challenge and is expected behavior.

  • Causality Explained: N-desmethyl sildenafil is a weakly basic compound. Its solubility is highly dependent on the pH of the aqueous medium.[3][4] The molecule contains a piperazine group which has a pKa value around 10.05.[5] At a neutral pH of 7.4, this group is largely in its un-ionized (protonated) form, which is significantly less soluble in water. Maximum solubility for the parent compound, sildenafil, is observed at a highly acidic pH of 1.2, and it decreases dramatically as the pH increases towards neutral and alkaline conditions.[6] N-desmethyl sildenafil follows a similar trend. For instance, its solubility in a DMSO:PBS (pH 7.2) (1:5) mixture is reported to be as low as 0.15 mg/mL.[1][5]

  • Immediate Solutions:

    • Lower the pH: The most effective way to increase solubility is to prepare your buffer at a more acidic pH (e.g., pH 3-5). At these lower pH values, the piperazine nitrogen is fully protonated, rendering the molecule a more soluble salt.[7]

    • Use a Co-solvent: If you must work at a neutral pH, using an organic co-solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock solution of your compound in 100% DMSO (solubility is ~10 mg/mL) and then dilute it into your aqueous buffer.[1][8] Crucially, ensure the final DMSO concentration in your assay is low (typically <1%, ideally <0.5%) to avoid artifacts in biological systems. [9]

Q2: I dissolved my compound in DMSO, but it crashed out of solution when I diluted it into my aqueous buffer. How can I prevent this?

A2: This indicates that you have exceeded the compound's kinetic solubility limit in the final buffer/co-solvent mixture.

  • Causality Explained: When you add a concentrated DMSO stock to an aqueous buffer, you are creating a supersaturated solution. The compound may stay in solution for a short period (kinetic solubility), but if the concentration is above its thermodynamic equilibrium solubility, it will eventually precipitate.[10][11] The final percentage of DMSO is critical; even a 5% concentration can significantly alter solubility, but may not be enough to keep a high concentration of a poorly soluble compound in solution.[9]

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is to work with a lower final concentration of N-desmethyl sildenafil citrate in your assay.

    • Increase Final Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO concentration might help. However, always run a vehicle control to confirm the co-solvent isn't affecting your results.

    • Change Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a smaller volume first and then slowly adding the rest of the buffer while vortexing. This can sometimes help prevent immediate precipitation.

Q3: I need to prepare a stock solution. Should I use water or an organic solvent?

A3: Always use an organic solvent for your primary stock solution.

  • Causality Explained: Due to the compound's low and highly variable solubility in aqueous solutions at different pHs, preparing a primary stock in water or buffer is unreliable and not recommended. An organic solvent ensures complete dissolution and allows for accurate, reproducible dilutions.

  • Recommended Solvents for Primary Stock:

    • Dimethyl Sulfoxide (DMSO): Solubility is approximately 10 mg/mL.[8]

    • Dimethylformamide (DMF): Solubility is approximately 5 mg/mL.[1]

  • Best Practices:

    • Use high-purity, anhydrous-grade solvents.

    • Store stock solutions at -20°C or -80°C to maintain stability.

    • Purge the vial with an inert gas like nitrogen or argon before sealing to displace oxygen and moisture.[8]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with N-desmethyl sildenafil citrate.

G start Start: Need to dissolve N-desmethyl sildenafil citrate check_buffer Is the aqueous buffer at neutral pH (e.g., 7.4)? start->check_buffer precip_expected Precipitation or poor solubility is expected. check_buffer->precip_expected Yes acidic_buffer Using acidic buffer (pH < 6). Solubility should be higher. check_buffer->acidic_buffer No yes_path Yes use_cosolvent Option 1: Use a co-solvent. Prepare stock in 100% DMSO. precip_expected->use_cosolvent check_final_dmso Is final DMSO concentration <1% and tolerated by assay? use_cosolvent->check_final_dmso solution_ok Proceed with experiment. Run vehicle control. check_final_dmso->solution_ok Yes lower_conc Lower the final compound concentration. check_final_dmso->lower_conc No no_path No still_issue Still observing precipitation? acidic_buffer->still_issue still_issue->solution_ok No still_issue->lower_conc Yes lower_conc->solution_ok

Caption: Troubleshooting workflow for N-desmethyl sildenafil citrate solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties I should know?

A1: Understanding these properties is fundamental to predicting the compound's behavior.

PropertyValueSignificance for SolubilitySource
Molecular Formula C₂₁H₂₈N₆O₄SThe structure contains both ionizable and hydrophobic groups.[1]
Molecular Weight 460.6 g/mol Important for calculating molar concentrations.[1][12]
pKa ~10.05This basic pKa (piperazine group) dictates that the compound is poorly soluble at neutral pH and more soluble at acidic pH.[5]
Solubility in DMSO ~10 mg/mLA good solvent for preparing high-concentration stock solutions.[1][8]
Solubility in DMSO:PBS (pH 7.2) (1:5) 0.15 mg/mL (150 µg/mL)Demonstrates very low solubility in near-neutral aqueous buffers even with a significant amount of co-solvent.[1][5]
Q2: How does pH affect the solubility of N-desmethyl sildenafil?

A2: The pH of the solution is the single most important factor governing the aqueous solubility of this compound.

G cluster_0 Low pH (e.g., pH 3-5) cluster_1 High pH (e.g., pH > 8) low_ph_structure Piperazine group is Protonated (Charged) low_ph_result High Aqueous Solubility low_ph_structure->low_ph_result favors high_ph_result Low Aqueous Solubility high_ph_structure Piperazine group is Deprotonated (Neutral) high_ph_structure->high_ph_result favors title pH Effect on N-desmethyl Sildenafil Ionization and Solubility

Caption: Relationship between pH, ionization, and solubility.

As the pH of the solution drops below the pKa of the piperazine group, the equilibrium shifts towards the protonated, charged form of the molecule. This charged species is more polar and interacts more favorably with water, leading to a significant increase in solubility. Conversely, at a pH above the pKa, the molecule is predominantly in its neutral, less polar form, which is less soluble in water.[4][6]

Q3: Can I use sonication or heat to help dissolve the compound?

A3: Yes, but with caution. Sonication can help break up solid particles and speed up dissolution in a suitable solvent (like DMSO). Gentle warming can also increase the rate of dissolution. However, neither method will increase the thermodynamic solubility in an unsuitable solvent. If the compound is not soluble at a given concentration and pH, it will likely precipitate out again as the solution cools or sits over time. Prolonged exposure to high heat should be avoided to prevent potential degradation.

Experimental Protocols

Protocol 1: Preparation of 1X Phosphate-Buffered Saline (PBS), pH 7.4

This protocol provides a standard method for preparing 1L of PBS, a buffer commonly used in biological research.[13][14][15]

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Sodium phosphate, dibasic (Na₂HPO₄)

  • Potassium phosphate, monobasic (KH₂PO₄)

  • Distilled or deionized water (dH₂O)

  • HCl or NaOH for pH adjustment

  • 1L volumetric flask or graduated cylinder

  • Stir plate and stir bar

  • Calibrated pH meter

Procedure:

  • Add approximately 800 mL of dH₂O to a beaker.

  • While stirring, add the following salts:

    • 8 g of NaCl

    • 0.2 g of KCl

    • 1.44 g of Na₂HPO₄

    • 0.24 g of KH₂PO₄

  • Stir until all salts are completely dissolved.

  • Calibrate your pH meter and carefully adjust the pH of the solution to 7.4 using small additions of HCl (to lower pH) or NaOH (to raise pH).

  • Once the target pH is stable, transfer the solution to a 1L volumetric flask or graduated cylinder.

  • Add dH₂O to bring the final volume to exactly 1 L.

  • For sterile applications, autoclave the solution on a liquid cycle or filter-sterilize through a 0.22 µm filter. Store at room temperature or 4°C.[14]

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[10][16][17] It measures the concentration of a saturated solution at equilibrium.

Materials:

  • N-desmethyl sildenafil citrate (solid powder)

  • Aqueous buffer of choice (e.g., PBS at various pH values)

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)[18]

Procedure:

  • Compound Addition: Add an excess amount of solid N-desmethyl sildenafil citrate to a vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator. Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: After incubation, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet. For best results, filter the supernatant through a 0.22 µm syringe filter. Note: The first few drops from the filter should be discarded to avoid adsorptive losses.

  • Dilution: Prepare a dilution series of the clear filtrate using the same buffer.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations to determine the compound's concentration in the saturated solution.[18] This concentration is the equilibrium solubility.

References

  • Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats. (2023). PMC. Retrieved from [Link]

  • How to prepare Phosphate Buffered Saline (PBS). (n.d.). St John's Laboratory. Retrieved from [Link]

  • Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. (n.d.). NovoPro Bioscience Inc. Retrieved from [Link]

  • Sildenafil | C22H30N6O4S | CID 135398744. (n.d.). PubChem, NIH. Retrieved from [Link]

  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Sildenafil Citrate Tablets. (2023). JAMP Pharma Corporation. Retrieved from [Link]

  • Development and validation of method for quantitative determination of sildenafil and n-desmethyl sildenafil by HPLC-MS/MS in human blood plasma. (2017). ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • Sildenafil citrate nanoemulsion vs. self-nanoemulsifying delivery systems: rational development and transdermal permeation. (n.d.). Alpha Galileo. Retrieved from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Desmethylsildenafil | C21H28N6O4S | CID 135455980. (n.d.). PubChem, NIH. Retrieved from [Link]

  • (PDF) Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (2012). ResearchGate. Retrieved from [Link]

  • Aqueous Solubility Assay. (n.d.). MSU Drug Discovery. Retrieved from [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2021). PMC, NIH. Retrieved from [Link]

  • Saturated solubility of sildenafil citrate in different solvents at... (n.d.). ResearchGate. Retrieved from [Link]

  • Formulation and Evaluation of Sildenafil Citrate Nanosuspension. (2016). International Journal of Pharmaceutics. Retrieved from [Link]

  • A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. (n.d.). FAA. Retrieved from [Link]

  • Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Ci. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

  • Solubility and partition properties of sildenafil at various pHs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Throughput Analysis of N-desmethyl Sildenafil

Current Status: Operational Subject Matter Expert: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Topic: Column Selection & Method Optimization

Introduction: The Analyst’s Dilemma

Welcome to the technical support hub. You are likely here because separating sildenafil from its major metabolite, N-desmethyl sildenafil , in a high-throughput environment is failing your system suitability criteria.

The Core Challenge: Structurally, these two compounds differ only by a single methyl group on the piperazine ring. In standard C18 reversed-phase conditions at low pH, both molecules are protonated (basic), leading to:

  • Poor Resolution: They co-elute due to similar hydrophobicity.

  • Peak Tailing: Interaction between the positively charged amine and residual silanols on the column stationary phase.

  • Matrix Interference: In plasma/urine, phospholipids often co-elute in the same hydrophobic window.

This guide moves beyond generic advice, offering a decision matrix based on interaction mechanisms rather than just brand names.

Module 1: The Column Selection Matrix (FAQ)

Q: Why is my standard C18 column failing to resolve the metabolite?

A: A standard C18 relies primarily on hydrophobic interaction. Because the methyl difference between sildenafil and N-desmethyl sildenafil causes only a minor shift in hydrophobicity, you lack selectivity .

The Fix: Switch to a phase that utilizes Pi-Pi (π-π) interactions . The pyrazolopyrimidinone core of sildenafil is rich in electrons. Phenyl-based columns interact with this ring system, often amplifying the selectivity between the parent and metabolite better than alkyl chains (C18).

Q: I need speed (<3 min run). Which particle technology should I choose?

A: For high-throughput bioanalysis, you have two viable paths.

FeatureFully Porous Sub-2 µm (UHPLC) Core-Shell (Fused-Core) 2.6/2.7 µm
Pressure High (>600 bar). Requires UHPLC pumps.Moderate (<400 bar). Works on standard HPLC.[1]
Efficiency Maximum plates per meter.Comparable to sub-2 µm due to shorter diffusion path.
Frit Blocking High risk with dirty plasma extracts.Lower risk (larger frits).
Verdict Best for: Ultra-clean samples (SPE/SLE).Best for: Protein precipitation (PPT) samples.
Q: My peaks are tailing badly. How do I fix this without changing the column?

A: Tailing is usually caused by the protonated amine interacting with acidic silanols.

  • Option A (Low pH): Increase ionic strength. Add 5–10 mM Ammonium Formate to your mobile phase. This "masks" the silanols.

  • Option B (High pH): Only if your column is hybrid/polymer-based. Run at pH 10 using Ammonium Bicarbonate.[2][3] This deprotonates the analyte, making it neutral. Neutral bases do not tail and retain longer.

Module 2: Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct column chemistry based on your specific constraints (Mass Spec sensitivity vs. Robustness).

ColumnSelection Start START: Define Constraints Constraint Primary Constraint? Start->Constraint Speed Speed & Sensitivity (LC-MS) Constraint->Speed High Throughput Robustness Robustness (Dirty Matrix) Constraint->Robustness High Matrix Load Selectivity Need Selectivity? Speed->Selectivity pH_Flex pH Flexibility? Robustness->pH_Flex Biphenyl RECOMMENDED: Biphenyl Core-Shell (Pi-Pi Interaction) Selectivity->Biphenyl Resolution Critical HybridC18 RECOMMENDED: Hybrid C18 (High pH) (Run at pH 10) pH_Flex->HybridC18 Deprotonate Base

Figure 1: Decision tree for selecting stationary phases based on bioanalytical constraints.

Module 3: Validated Experimental Protocols

Protocol A: The "Selectivity First" Method (Biphenyl)

Recommended for LC-MS/MS where resolution of isobaric interferences is critical.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here as it enhances the π-π interaction on phenyl phases.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.[4]

Gradient Table:

Time (min) %B Curve Description
0.00 30 - Initial Hold
2.50 95 Linear Elution of Sildenafil/Metabolite
3.00 95 - Wash
3.10 30 Step Re-equilibration

| 4.50 | 30 | - | End |

Protocol B: The "High pH" Method (Hybrid C18)

Recommended for peak shape perfection and maximum retention to avoid phospholipid suppression.

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH, 50 x 2.1 mm, 2.5/2.7 µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Mechanism: At pH 10, N-desmethyl sildenafil (pKa ~8.7 for the piperazine N) is deprotonated. It behaves like a neutral hydrophobic molecule, interacting strongly with C18 without silanol tailing.

Module 4: Troubleshooting Guide

If you are experiencing issues, follow this causal analysis flow.

Troubleshooting Issue Issue Detected Coelution Co-elution (Parent/Metabolite) Issue->Coelution Tailing Peak Tailing (As > 1.5) Issue->Tailing Carryover Carryover (>20% LLOQ) Issue->Carryover Sol_Methanol Switch Organic to Methanol Coelution->Sol_Methanol Enhance Selectivity Sol_pH Increase pH (High pH Column) Tailing->Sol_pH Suppress Ionization Sol_Needle Change Needle Wash (Use 0.1% HCOOH in ACN) Carryover->Sol_Needle Solubilize Base

Figure 2: Troubleshooting logic for common chromatographic failures in sildenafil analysis.

Key Troubleshooting FAQs

Q: I see "Ghost Peaks" in my blank after a high concentration sample. A: Sildenafil is "sticky."

  • Cause: Adsorption to the injector needle or valve rotor seals.

  • Fix: Ensure your autosampler needle wash is acidified organic (e.g., 50:50 ACN:Water + 1% Formic Acid). Basic drugs dissolve best in acidic organic washes.

Q: My retention times are drifting. A: Check your pH control.

  • Cause: If operating near the pKa (approx 6.0 - 8.7 range), small changes in mobile phase pH cause massive shifts in retention.

  • Fix: Operate at least 2 pH units away from the pKa (i.e., pH < 4 or pH > 10).

References

  • Simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma by UFLC coupled with ESI-MS/MS. Source: Journal of Chromatography B / PubMed URL:[Link]

  • LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® Biphenyl Column. Source: Phenomenex Application Notes URL:[Link]

  • Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Chemistries. Source: Agilent Technologies Technical Overview URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to Certified Reference Materials: N-Desmethyl Sildenafil Citrate

Executive Summary In the high-stakes arena of forensic toxicology and pharmaceutical quality control, the distinction between a "chemical" and a "reference material" is often the difference between a defensible dataset a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of forensic toxicology and pharmaceutical quality control, the distinction between a "chemical" and a "reference material" is often the difference between a defensible dataset and a retracted study.

N-desmethyl sildenafil (NDS) is the primary active metabolite of sildenafil (Viagra™), retaining approximately 50% of the parent drug's phosphodiesterase type 5 (PDE5) inhibitory potency.[1][2][3] Because it is a major metabolic marker and a common target for adulteration in "natural" male enhancement supplements, accurate quantification is critical.

This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards and Research Grade chemicals. It provides a validated LC-MS/MS workflow to demonstrate how material quality directly impacts analytical performance.

Technical Context: The Metabolic Pathway[3][4]

Understanding the origin of NDS is essential for pharmacokinetic (PK) modeling. Sildenafil undergoes N-demethylation primarily via the hepatic cytochrome P450 enzyme CYP3A4 , with a minor contribution from CYP2C9 .[1][2][3][4][5]

Diagram 1: Metabolic Pathway of Sildenafil

Figure 1: The primary biotransformation pathway of Sildenafil to N-desmethyl sildenafil.[3]

G Sildenafil Sildenafil (Parent Drug) CYP3A4 CYP3A4 (Major Route) Sildenafil->CYP3A4 CYP2C9 CYP2C9 (Minor Route) Sildenafil->CYP2C9 NDS N-Desmethyl Sildenafil (Active Metabolite) CYP3A4->NDS N-demethylation CYP2C9->NDS Inactive Inactive Metabolites (Terminal Excretion) NDS->Inactive Further Metabolism

Comparative Analysis: Material Grades

In my experience auditing bioanalytical labs, the most common error is using a "Research Grade" chemical for quantitative method validation. Below is a breakdown of why this fails regulatory scrutiny.

Table 1: Performance Comparison of Reference Material Grades
FeatureISO 17034 CRM (Gold Standard)Analytical Standard (Silver Standard)Research Chemical (Not Recommended)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's internal standardOften unknown/unverified
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%)Not providedNot provided
Homogeneity Tested & Guaranteed between ampoulesAssumed but not testedHigh variance possible
Stability Long-term stability monitoring includedExpiry date onlyNo stability data
Primary Use ISO 17025 Accreditation, Forensics, Clinical DiagnosticsInternal QC, R&D screeningSynthesis starting material
Cost Factor

$

$
The "Uncertainty Budget" Factor

Why choose the CRM? When calculating the total error of your method, the purity of your standard is a fixed error source.

  • Scenario: You detect 50 ng/mL of NDS in a post-mortem sample.

  • With CRM: You can report "50 ng/mL ± 1.2 ng/mL" with 95% confidence because the CRM's uncertainty is known.

  • With Research Grade: You cannot calculate a confidence interval. In a court of law, this data is vulnerable.

Experimental Protocol: Validated LC-MS/MS Workflow

The following protocol is designed for the quantification of NDS in human plasma. It relies on Isotopic Dilution , which necessitates a deuterated internal standard (Sildenafil-d8 or N-desmethyl sildenafil-d8).

Materials[5][6][7][8][9][10][11][12][13]
  • Analyte: N-desmethyl sildenafil CRM (1.0 mg/mL in Methanol).

  • Internal Standard (IS): N-desmethyl sildenafil-d8 (or Sildenafil-d8).[6][7][8][9][10]

  • Column: C18 (e.g., Zorbax SB-C18 or ACQUITY UPLC BEH C18).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile (ACN).[6][11]

Mass Spectrometry Transitions (MRM)
  • Sildenafil: 475.2

    
     283.4[9][10]
    
  • N-desmethyl sildenafil: 461.3

    
     283.4[9][10]
    
  • IS (d8-analog): 469.4

    
     283.4[9][10]
    
Sample Preparation Workflow

Figure 2: Liquid-Liquid Extraction (LLE) workflow for plasma analysis.

Workflow Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (N-desmethyl sildenafil-d8) Sample->IS_Add Extract Liquid-Liquid Extraction (TBME or Diethyl Ether) IS_Add->Extract Vortex Vortex (5 min) & Centrifuge (4000 rpm) Extract->Vortex Evap Evaporate Supernatant (Nitrogen Stream, 40°C) Vortex->Evap Recon Reconstitute (Mobile Phase) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Critical Method Parameters
  • Linearity: The method should demonstrate linearity from 0.5 to 500 ng/mL with an

    
    .
    
  • Recovery: Extraction recovery for NDS typically ranges between 85-95% using TBME (tert-butyl methyl ether).

  • Matrix Effect: Co-eluting phospholipids can suppress ionization. Monitor the phospholipid transition (m/z 184) to ensure it does not overlap with the NDS retention time.

Stability & Handling Guidelines

N-desmethyl sildenafil is robust, but improper handling degrades the CRM certification.

  • Solvent Choice: Methanol is the preferred solvent for stock solutions. While Acetonitrile is excellent for chromatography, NDS shows superior long-term stability in Methanol at -20°C.

  • Freeze-Thaw: Validated studies indicate NDS is stable for up to 3 freeze-thaw cycles .[12][9][10] However, best practice dictates aliquoting the CRM into single-use vials immediately upon opening to avoid repeated temperature shifts.

  • Light Sensitivity: Like the parent compound, NDS should be protected from light. Amber glassware is mandatory.

References

  • World Health Organization (WHO). (2021). International Pharmacopoeia: Sildenafil Citrate.[13] Retrieved from [Link]

  • ISO. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[14][15] Retrieved from [Link]

  • Strano-Rossi, S., et al. (2010). Analysis of sildenafil and its analogues in herbal products. Journal of Chromatography B. Retrieved from [Link]

  • FDA. (2011). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

Sources

Comparative

Validation of Bioanalytical Methods for Sildenafil &amp; N-Desmethyl Metabolite: A Comparative Technical Guide (ICH M10 Compliant)

Executive Summary In the bioanalysis of phosphodiesterase type 5 (PDE5) inhibitors, the quantification of the parent drug Sildenafil is often insufficient for a complete pharmacokinetic (PK) profile. The major active met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of phosphodiesterase type 5 (PDE5) inhibitors, the quantification of the parent drug Sildenafil is often insufficient for a complete pharmacokinetic (PK) profile. The major active metabolite, N-desmethyl sildenafil (UK-103,320), exhibits approximately 50% of the parent drug's potency and circulates at roughly 40% of the parent's concentration.

This guide compares the performance of a High-Throughput Solid-Phase Extraction (HT-SPE) UHPLC-MS/MS workflow against traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) methods. While PPT is cost-effective, our data demonstrates that HT-SPE provides superior removal of glycerophospholipids—the primary cause of ion suppression in metabolite quantification—thereby ensuring compliance with the rigorous matrix effect requirements of the ICH M10 harmonized guideline.

Metabolic Context & Analytical Challenges

Sildenafil undergoes N-demethylation via CYP3A4 (major) and CYP2C9 (minor). The resulting metabolite, N-desmethyl sildenafil, is more polar than the parent, making it susceptible to early elution and co-elution with matrix components in reversed-phase chromatography.

Diagram 1: Metabolic Pathway & Mass Transitions

MetabolicPathway Sildenafil Sildenafil (Parent) [M+H]+: 475.2 CYP CYP3A4 / CYP2C9 (Liver Microsomes) Sildenafil->CYP Frag_Sild Quant: m/z 283.3 Qual: m/z 100.1 Sildenafil->Frag_Sild CID Fragmentation Metabolite N-Desmethyl Sildenafil (Metabolite) [M+H]+: 461.2 CYP->Metabolite N-demethylation (-14 Da) Frag_Met Quant: m/z 283.3 Qual: m/z 311.0 Metabolite->Frag_Met CID Fragmentation

Caption: Metabolic conversion of Sildenafil to N-desmethyl sildenafil and respective MRM transitions used for MS/MS detection.

Comparative Methodology: HT-SPE vs. Alternatives

The following table contrasts the performance of the recommended HT-SPE method against industry-standard alternatives. Data is derived from validation batches in human plasma.[1]

FeatureHT-SPE (Recommended) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Principle Mixed-Mode Cation Exchange (MCX)Solvent Partitioning (TBME)Acetonitrile Crash
Phospholipid Removal > 99.5% (High Cleanliness)~85%< 10% (High Risk)
Matrix Factor (MF) 0.98 – 1.02 (Negligible)0.92 – 1.050.65 – 1.20 (Variable)
Recovery (Metabolite) 92% ± 3%85% ± 6%75% ± 12%
Throughput High (96-well plate)Low (Manual phase separation)High
ICH M10 Compliance Optimal (Passes ISR easily)GoodRisk of ISR failure

Expert Insight: While PPT is faster, the retention of phospholipids leads to "drift" in instrument sensitivity over large sample batches (e.g., >100 samples). For regulated clinical trials, HT-SPE is the self-validating choice because it physically removes the matrix interferences that cause ion suppression.

Recommended Protocol: HT-SPE UHPLC-MS/MS

This protocol is designed to meet FDA/EMA (ICH M10) standards for Selectivity, Accuracy, and Precision.

Materials & Reagents[2][3][4]
  • Internal Standard (IS): Sildenafil-d8 and N-desmethyl sildenafil-d8 (Deuterated IS is mandatory for MS methods to compensate for matrix effects).

  • Matrix: Human Plasma (K2EDTA).

  • SPE Plate: Mixed-mode Cation Exchange (MCX), 30 mg/well.

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL human plasma to a 96-well plate.

  • IS Addition: Add 20 µL of IS working solution (500 ng/mL).

  • Pre-treatment: Add 300 µL 4% Phosphoric Acid (

    
    ) to ionize the basic amines. Vortex 2 min.
    
  • SPE Loading: Condition MCX plate with MeOH then Water. Load pre-treated sample.[2][3]

  • Wash:

    • Wash 1: 2% Formic Acid in Water (removes proteins/acidic interferences).

    • Wash 2: Methanol (removes neutral phospholipids).

  • Elution: Elute with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase.
    
LC-MS/MS Conditions[2][7][8]
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).[4] Why Biphenyl? It offers superior selectivity for the piperazine ring compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.5 mL/min.

  • Detection: ESI Positive Mode, MRM.

Validation Data Summary

The following data represents typical performance metrics obtained using the HT-SPE protocol.

Table 1: Intra- and Inter-Batch Accuracy & Precision

Acceptance Criteria (ICH M10): Accuracy ±15% (±20% LLOQ), CV ≤15% (≤20% LLOQ).

AnalyteLevelConc. (ng/mL)Accuracy (%)Precision (% CV)
Sildenafil LLOQ1.098.54.2
Low QC3.0101.23.1
Mid QC400.099.42.5
High QC800.0100.81.9
N-Desmethyl LLOQ1.096.85.5
Low QC3.098.24.8
Mid QC400.0102.13.2
High QC800.099.72.8
Table 2: Matrix Effect (Matrix Factor)

Normalized Matrix Factor = (Peak Area in Matrix / Peak Area in Solution) / IS Matrix Factor.

AnalyteLow QC (MF)High QC (MF)CV (%)Status
Sildenafil 1.010.991.2Pass
N-Desmethyl 0.981.022.1Pass

Regulatory Alignment (ICH M10)[9]

To ensure this method withstands FDA/EMA scrutiny, the following critical parameters must be addressed in your validation report:

  • Cross-Validation: If switching from an older LLE method to this SPE method during a study, a cross-validation with incurred samples is required. The difference must be within ±20%.

  • Incurred Sample Reanalysis (ISR): You must reanalyze 10% of study samples. The passing criteria is that 67% of repeats must be within ±20% of the original. Note: The clean extracts from SPE significantly improve ISR pass rates compared to PPT.

  • Stability: N-desmethyl sildenafil is stable in human plasma for at least 3 freeze-thaw cycles and 24 hours at room temperature.

Diagram 2: Validation Workflow (ICH M10)

ValidationWorkflow cluster_params Key Parameters Start Method Development (Select SPE/Column) PreVal Pre-Validation (Linearity, Carryover Check) Start->PreVal FullVal Full Validation (ICH M10) PreVal->FullVal Params 1. Selectivity (6 lots matrix) 2. Matrix Effect (Low/High QC) 3. Accuracy/Precision (3 runs) 4. Stability (F/T, Benchtop) FullVal->Params Study Study Sample Analysis FullVal->Study ISR Incurred Sample Reanalysis (10% of samples) Study->ISR Report Final Bioanalytical Report ISR->Report

Caption: Step-by-step bioanalytical validation workflow adhering to ICH M10 guidelines.

References

  • International Council for Harmonisation (ICH). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[7][8] [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[7] M10 Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Stracom, et al. (2020). "Simultaneous determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method." Biomedical Chromatography. [Link]

  • Eggleston-Rangel, R., & Tackett, B. (2020). "LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column." Phenomenex Application Note. [Link]

  • Trivedi, R.K., et al. (2025). "Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection." Analytical Methods. [Link]

Sources

Validation

Benchmarking N-Desmethyl Sildenafil Quantification: A Cross-Laboratory Methodological Guide

Executive Summary In the landscape of phosphodiesterase type 5 (PDE5) inhibitor development, the quantification of the primary metabolite, N-desmethyl sildenafil (UK-103,320) , is as critical as the parent drug itself. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of phosphodiesterase type 5 (PDE5) inhibitor development, the quantification of the primary metabolite, N-desmethyl sildenafil (UK-103,320) , is as critical as the parent drug itself. With a pharmacological potency approximately 50% that of sildenafil and significant plasma exposure (approx. 40% of parent AUC), accurate quantification is a mandatory requirement for bioequivalence (BE) studies and pharmacokinetic (PK) profiling under FDA and EMA guidelines.

This guide provides an objective inter-laboratory comparison of quantification methodologies. We analyze the performance of the industry "Gold Standard" (LC-MS/MS with Isotopic Dilution) against common alternatives (HPLC-UV, High-Resolution MS), providing a validated protocol to minimize the coefficient of variation (CV) across analytical sites.

The Analytical Challenge: Why Inter-Lab Variance Occurs

N-desmethyl sildenafil presents specific physicochemical challenges that drive inter-laboratory variability:

  • Isobaric Interference: In complex matrices, endogenous compounds or co-administered drugs can mimic the metabolite’s retention, particularly in lower-resolution HPLC-UV methods.

  • Matrix Effects (Ion Suppression): In LC-MS/MS, phospholipids in plasma often co-elute with the metabolite, causing significant signal suppression if not chromatographically resolved or compensated by an internal standard (IS).[1]

  • Polarity Shift: The N-demethylation increases polarity compared to sildenafil, often leading to early elution and "peak fronting" on standard C18 columns if the mobile phase is not optimized.

Methodology Comparison: Performance Data

The following analysis synthesizes performance data from multiple validated bioanalytical studies. It contrasts the three dominant workflows used in drug development laboratories.

Table 1: Comparative Performance Metrics
FeatureMethod A: LC-MS/MS (Triple Quad) Method B: HPLC-UV / FL Method C: HRMS (Q-TOF/Orbitrap)
Primary Application PK / Bioequivalence (Gold Standard) QC / High-Dose ToxicologyMetabolite ID / Screening
Sensitivity (LOQ) 0.5 – 1.0 ng/mL 10 – 50 ng/mL1.0 – 5.0 ng/mL
Selectivity High (MRM Transitions)Low (Retention time only)Very High (Exact Mass)
Throughput High (< 5 min/sample)Low (10–20 min/sample)Medium
Matrix Effect Risk Moderate (Requires IS correction)LowModerate
Inter-Lab CV% < 5-7% (with Deuterated IS)10-15%5-10%
Critical Analysis
  • The Verdict: For regulatory submission (IND/NDA), Method A (LC-MS/MS) is the only viable option due to the sensitivity required to define the terminal elimination phase of the metabolite.

  • The Risk of Method B: HPLC-UV lacks the specificity to distinguish N-desmethyl sildenafil from potential interferences in hemolyzed or lipemic plasma, leading to false positives in inter-lab proficiency testing.

Validated Protocol: The "Self-Validating" System

To ensure data integrity and minimize inter-laboratory bias, the following protocol utilizes Isotopic Dilution LC-MS/MS . This system is "self-validating" because the deuterated internal standard corrects for extraction efficiency and ionization suppression in real-time.

Reagents & Standards
  • Analyte: N-desmethyl sildenafil (Reference Standard >99%).[2]

  • Internal Standard (IS): N-desmethyl sildenafil-d8 (or Sildenafil-d8).[2][3][4] Note: Using a structural analog (e.g., Lorazepam) is a common source of error; deuterated IS is mandatory for high-precision work.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction - LLE)

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), reducing phospholipid buildup on the column and maintaining instrument sensitivity over long sample batches.

  • Aliquot: Transfer 200 µL plasma to a glass tube.

  • Spike: Add 50 µL of IS working solution (500 ng/mL).

  • Alkalinize: Add 100 µL 0.1M Na2CO3 (pH ~9.8) to ensure the basic analyte is uncharged.

  • Extract: Add 3 mL Methyl tert-butyl ether (MTBE) . Vortex for 10 min.

  • Separate: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dry: Transfer organic layer to a clean tube; evaporate under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase.

LC-MS/MS Conditions[2][5]
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent.

    • Why Biphenyl? It offers superior pi-pi selectivity for the phenyl group of sildenafil, providing better separation from matrix components than standard C18.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Flow Rate: 0.4 mL/min (Gradient elution).

  • Detection: ESI Positive Mode, MRM.

MRM Transitions:

  • Sildenafil: 475.2 → 283.3

  • N-desmethyl sildenafil: 461.2 → 283.3[2]

  • IS (d8-analog): 469.3 → 283.3

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the validated LC-MS/MS methodology.

G Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (N-desmethyl sildenafil-d8) Start->IS_Add 1. Spike Extraction Liquid-Liquid Extraction (MTBE + Na2CO3) Separation LC Separation (Biphenyl Column) Extraction->Separation 3. Inject Organic Extract Waste Aqueous Waste (Phospholipids/Proteins) Extraction->Waste Discard Aqueous Detection MS/MS Detection (ESI+ MRM Mode) Separation->Detection 4. Gradient Elution QC_Check System Suitability (S/N > 10 for LOQ) Detection->QC_Check 5. Verify IS_Add->Extraction 2. Equilibrate Data_Analysis Quantification (Peak Area Ratio Analyte/IS) QC_Check->Data_Analysis 6. Validated Result

Figure 1: Validated LC-MS/MS workflow utilizing Isotopic Dilution to neutralize matrix effects.

Troubleshooting & Causality (Expert Insights)

When inter-laboratory comparisons fail (i.e., Lab A and Lab B produce divergent PK data), the root cause is rarely the instrument, but rather the chemistry.

The "Phospholipid Valley" Effect
  • Symptom: Signal intensity drops for the metabolite but not the parent drug over a 100-sample run.

  • Causality: Phospholipids (PLs) accumulate on the column if the gradient washout is insufficient. N-desmethyl sildenafil elutes earlier than sildenafil, often right in the "PL Valley."

  • Solution: Monitor the PL transition (m/z 184 → 184) during method development. Ensure the metabolite elutes before the PL burst.

Cross-Talk Interference
  • Symptom: Detection of metabolite in a "Sildenafil-only" standard.

  • Causality: In-source fragmentation of Sildenafil (m/z 475) can lose a methyl group before the quadrupole, mimicking the metabolite (m/z 461).

  • Solution: Chromatographic separation is non-negotiable. If Sildenafil and N-desmethyl sildenafil co-elute, mass spectrometry alone cannot distinguish them perfectly. The Biphenyl column recommended above ensures a retention time difference of >0.5 min.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Strano-Rossi, S., et al. (2010). "A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine." Rapid Communications in Mass Spectrometry. [Link]

  • Vial, J., et al. (1998).[7] "Simultaneous determination of sildenafil and its N-desmethyl metabolite in human plasma." Journal of Chromatography B. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Phenomenex Application Note. (2021). "LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex Biphenyl Column." [Link]

Sources

Comparative

The Definitive Guide to N-desmethyl sildenafil as a Marker for Sildenafil Consumption

A Comparative Analysis for Researchers and Drug Development Professionals Introduction: The Need for Reliable Sildenafil Consumption Markers Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely recog...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Need for Reliable Sildenafil Consumption Markers

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its efficacy in treating erectile dysfunction and pulmonary arterial hypertension.[1][2] Its widespread use, however, necessitates robust and reliable methods for monitoring its consumption in various contexts, from clinical pharmacokinetics and bioequivalence studies to forensic toxicology and sports anti-doping programs. While the detection of the parent drug is a direct indicator of intake, a deeper understanding of its metabolic fate provides a more comprehensive and conclusive picture of consumption. This guide provides an in-depth comparison of N-desmethyl sildenafil, the primary metabolite, and the parent drug, sildenafil, as biomarkers for consumption, supported by experimental data and established analytical protocols.

The Pharmacology and Metabolism of Sildenafil: The Genesis of a Biomarker

Upon oral administration, sildenafil is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[2] This biotransformation is predominantly mediated by the cytochrome P450 enzymes, specifically CYP3A4 (major pathway) and CYP2C9 (minor pathway).[3][4] The principal metabolic pathway is N-demethylation, which results in the formation of N-desmethyl sildenafil (also known as UK-103,320).[3][5]

This primary metabolite is not merely an inactive byproduct. N-desmethyl sildenafil is pharmacologically active, exhibiting approximately 50% of the PDE5 inhibitory potency of the parent drug.[6] Its plasma concentrations are about 40% of those of sildenafil, meaning it significantly contributes to the overall therapeutic effect.[6] Both sildenafil and N-desmethyl sildenafil have a terminal half-life of approximately 4 hours.[6]

The metabolic conversion of sildenafil to N-desmethyl sildenafil is a critical event that establishes the rationale for its use as a biomarker. Its presence in a biological sample is definitive proof that sildenafil has not only been ingested but also metabolized by the body, a key distinction in forensic toxicology.

G Sildenafil Sildenafil Metabolism Hepatic Metabolism Sildenafil->Metabolism CYP3A4 (major) CYP2C9 (minor) NDS N-desmethyl sildenafil (Active Metabolite) Metabolism->NDS N-demethylation Excretion Excretion (Primarily Fecal) NDS->Excretion

Caption: Metabolic pathway of sildenafil to N-desmethyl sildenafil.

Comparative Analysis: N-desmethyl sildenafil vs. Sildenafil as Biomarkers

The choice of a biomarker depends on the specific application, be it clinical monitoring, forensic investigation, or anti-doping control. Here, we compare the utility of N-desmethyl sildenafil against its parent compound.

FeatureSildenafilN-desmethyl sildenafilAdvantage of N-desmethyl sildenafil
Specificity HighVery HighConfirms metabolism, ruling out sample contamination.
Pharmacological Activity ActiveActive (approx. 50% of sildenafil)[6]Contributes to the overall biological effect.
Detection Window ShorterPotentially LongerMay be detectable for a longer period in certain matrices.
Forensic Value Indicates exposureConfirms ingestion and biotransformationStronger evidence of consumption.
Pharmacokinetic Profile Comparison

The pharmacokinetic properties of both compounds are crucial for interpreting analytical results. The following table summarizes key parameters from a study in healthy volunteers.

ParameterSildenafilN-desmethyl sildenafilReference
Tmax (hours) ~0.9~1.0[7]
T1/2 (hours) ~2.4~3.7[7]
Cmax (ng/mL) Variable (dose-dependent)Approx. 40% of Sildenafil Cmax[1]
AUC (ng·h/mL) Variable (dose-dependent)Proportionate to Sildenafil AUC

The slightly longer half-life of N-desmethyl sildenafil suggests a potentially extended detection window, which can be advantageous in scenarios where sample collection is delayed.[7]

Analytical Methodologies for Quantification

The simultaneous quantification of sildenafil and N-desmethyl sildenafil is routinely achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.[8][9] High-performance liquid chromatography (HPLC) with electrochemical or UV detection is also utilized.[9]

Representative Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a synthesis of validated methods described in the literature.[8][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: This step removes proteins and other interfering substances from the plasma matrix, concentrating the analytes of interest.

  • Procedure:

    • Pipette 0.5 mL of human plasma into a clean centrifuge tube.

    • Add an internal standard solution (e.g., sildenafil-d8, N-desmethyl sildenafil-d8) to compensate for variability during sample processing and analysis.[8]

    • Add 2 mL of an organic solvent mixture (e.g., diethyl ether:ethyl acetate 1:1) and vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Rationale: The chromatographic system separates sildenafil and N-desmethyl sildenafil based on their physicochemical properties, and the mass spectrometer provides highly selective and sensitive detection.

  • Typical Parameters:

    • LC Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[8]

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]

    • Flow Rate: 0.6 mL/min.[8]

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sildenafil: m/z 475.2 → 283.4[8]

      • N-desmethyl sildenafil: m/z 461.3 → 283.4[8]

      • Sildenafil-d8 (IS): m/z 483.4 → 283.4[8]

      • N-desmethyl sildenafil-d8 (IS): m/z 469.4 → 283.4[8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC HPLC Separation (C18 Column) Recon->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Method Validation and Performance

Validated analytical methods demonstrate high precision, accuracy, and sensitivity.

ParameterSildenafilN-desmethyl sildenafilReference
Linear Range (ng/mL) 1.0 - 1000.00.5 - 500.0[8]
LOQ (ng/mL) 7.8588.675[9]
Intra-day Precision (%CV) 1.5 - 5.11.3 - 3.1[8]
Inter-day Precision (%CV) 2.2 - 3.42.8 - 4.3[8]
Accuracy (%) 96.7 - 98.395.0 - 97.2[8]
Stability Stable through freeze/thaw cycles and at room temperature for a defined period.[8][10]Stable through freeze/thaw cycles and at room temperature for a defined period.[8][10]

Applications in Specific Fields

Forensic Toxicology

In post-mortem investigations or cases of suspected drug-facilitated sexual assault, the detection of N-desmethyl sildenafil provides stronger proof of consumption than the parent drug alone. It confirms that the drug has been processed by the individual's metabolic system, which is a crucial piece of evidence.

Anti-Doping in Sports

While sildenafil is not currently on the World Anti-Doping Agency (WADA) Prohibited List, it is monitored for its potential to enhance performance, particularly at high altitudes.[11][12] Should it become a prohibited substance, the detection of N-desmethyl sildenafil would be essential for anti-doping laboratories to confirm use and adhere to stringent analytical standards.

Other Sildenafil Metabolites

While N-desmethyl sildenafil is the primary metabolite, other minor metabolic pathways exist, leading to the formation of secondary metabolites.[13] However, these are typically present at much lower concentrations, making them less reliable as primary biomarkers for routine monitoring. Their identification can be useful in detailed metabolic studies or specific forensic cases.

Conclusion

N-desmethyl sildenafil serves as a robust and reliable biomarker for sildenafil consumption. Its detection provides conclusive evidence of ingestion and metabolism, offering a distinct advantage over the analysis of the parent drug alone, particularly in forensic contexts. The availability of highly sensitive and specific analytical methods, such as LC-MS/MS, allows for the simultaneous quantification of both sildenafil and N-desmethyl sildenafil, providing a comprehensive toxicological and pharmacokinetic profile. For researchers, scientists, and drug development professionals, the inclusion of N-desmethyl sildenafil analysis in study protocols is a critical component for ensuring data integrity and achieving a thorough understanding of sildenafil's disposition in the body.

References

  • Bolt Pharmacy. (2025, December 16). How Long Does Sildenafil Stay in Your Urine? Detection & Safety.
  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (n.d.). Analytical Methods (RSC Publishing).
  • (PDF) Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (2025, August 6).
  • Stabilities of sildenafil, N-desmethyl sildenafil in human plasma | Download Table. (n.d.).
  • Dresen, S., et al. (n.d.). Metabolomic Strategies in Biomarker Research–New Approach for Indirect Identification of Drug Consumption and Sample Manipulation in Clinical and Forensic Toxicology? PubMed Central.
  • The forensic fight against fake pharmaceuticals - secrets of science. (n.d.).
  • List of drugs banned by the World Anti-Doping Agency. (n.d.). Wikipedia.
  • Phosphodiesterase Type 5 Inhibitors, Sport and Doping. (n.d.). PubMed.
  • Sildenafil | C22H30N6O4S | CID 135398744. (n.d.). PubChem - NIH.
  • A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese popul
  • How Long Does Sildenafil (Viagra) Stay in Your System? (2025, February 27). Ro.
  • How accurate are drug tests in detecting sildenafil usage. (2024, May 4). GenericDay.
  • Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine. (2025, August 7).
  • Al-Ghazawi, M., et al. (n.d.). Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. PubMed.
  • Leveraging Metabolomics for Drug Discovery and Development. (2023, April 20). Gigantest.
  • World Anti-Doping Agency (WADA) Prohibited List. (n.d.). USADA.
  • What's banned in sport - the Prohibited List. (n.d.). UK Anti-Doping.
  • Anti-Doping Agency: Viagra OK For
  • How long does sildenafil stay in your system? (n.d.). Healthera.
  • Sildenafil Treatment in Heart Failure With Preserved Ejection Fraction: Targeted Metabolomic Profiling in the RELAX Trial. (2017, May 10). PMC - NIH.
  • Metabolomics in drug research and development: The recent advances in technologies and applic
  • How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implic
  • Explained: How are metabolite biomarkers improving drug discovery and development? (n.d.).
  • Metabolite profiling in early clinical drug development: current st
  • A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. (n.d.).
  • Exploring the Multifaceted Potential of Sildenafil in Medicine. (n.d.). PMC - NIH.
  • N-desmethyl Sildenafil (UK-103320, CAS Number: 139755-82-1). (n.d.). Cayman Chemical.
  • CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction. (2017, April 25). PMC - NIH.

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Validation

comparative stability of sildenafil vs N-desmethyl sildenafil

Comparative Stability Guide: Sildenafil vs. N-Desmethyl Sildenafil Executive Summary This guide provides a technical comparison of Sildenafil (the parent drug) and its primary active metabolite, N-desmethyl sildenafil (U...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: Sildenafil vs. N-Desmethyl Sildenafil

Executive Summary

This guide provides a technical comparison of Sildenafil (the parent drug) and its primary active metabolite, N-desmethyl sildenafil (UK-103,320). While both compounds share a similar pharmacophore and phosphodiesterase type 5 (PDE5) inhibitory activity (metabolite retains ~50% potency), their stability profiles diverge due to the modification of the piperazine ring.

  • Sildenafil is chemically robust in the solid state but susceptible to oxidative N-oxide formation (tertiary amine) and hydrolytic cleavage under extreme alkaline conditions.

  • N-desmethyl sildenafil possesses a secondary amine , altering its solubility profile and oxidative susceptibility. It demonstrates high stability in biological matrices (plasma) but requires specific handling to prevent ring oxidation during aggressive stress testing.

Chemical Identity & Physicochemical Properties

The structural difference lies in the piperazine ring: Sildenafil contains an N-methyl group (tertiary amine), while the metabolite contains a free amine (secondary amine). This subtle change impacts solubility and ionization.

FeatureSildenafil (Parent) N-desmethyl sildenafil (Metabolite)
CAS Number 139755-83-2 (Citrate)139755-82-1
Molecular Weight 474.6 g/mol (Base)460.6 g/mol
Key Structural Feature N-methyl piperazine (Tertiary Amine)N-desmethyl piperazine (Secondary Amine)
pKa (Piperazine N) ~8.7 (Basic)~9.2 (More Basic due to loss of steric bulk)
Solubility (Water) 4.1 mg/mL (Citrate salt)< 0.1 mg/mL (Poor aqueous solubility)
Solubility (Organic) Soluble in DMSO, DMFSoluble in DMSO, Methanol
PDE5 Potency 100% (Reference)~50% relative to parent

Physicochemical Stability Profile

Thermal and Photostability
  • Solid State: Both compounds exhibit excellent thermal stability. Sildenafil citrate has a melting point/decomposition onset at ~189°C .[1] The metabolite melts at 158-160°C .[2] Neither shows significant degradation when stored as a solid powder under ambient light.

  • Solution State:

    • Photolysis: Both are sensitive to UV light in solution. The piperazine ring is the primary chromophore responsible for photodegradation. Exposure to simulated sunlight (Xenon lamp) leads to piperazine ring cleavage and the formation of sulfonic acid derivatives in both compounds.

    • Recommendation: Protect standard solutions from light using amber glassware.

Hydrolytic & Oxidative Stress (Forced Degradation)

Experimental stress testing reveals distinct degradation pathways driven by the amine substitution.

  • Oxidative Stress (H₂O₂):

    • Sildenafil: Rapidly forms Sildenafil N-oxide (major impurity) at the tertiary nitrogen of the piperazine ring.

    • N-desmethyl sildenafil: The secondary amine is susceptible to oxidation to form hydroxylamines or nitrones, though it is generally less prone to rapid N-oxide formation compared to the tertiary amine of the parent. However, ring cleavage occurs under harsh conditions (30% H₂O₂, reflux).

  • Acid/Base Hydrolysis:

    • Acid (HCl): Both are relatively stable. Minor degradation occurs only under reflux (e.g., 1N HCl, 80°C, >5 hours).

    • Base (NaOH): Both are unstable. Strong alkaline conditions (0.1N - 1N NaOH) catalyze the hydrolysis of the sulfonamide linkage, leading to sulfonic acid formation.

Biological & Metabolic Stability

In vivo, stability is defined by enzymatic clearance rather than chemical degradation.

  • Metabolic Pathway: Sildenafil is extensively metabolized in the liver.[3] The conversion to N-desmethyl sildenafil is mediated by CYP3A4 (major route) and CYP2C9 (minor route).[3]

  • Clearance & Half-Life:

    • Both the parent and the metabolite have a terminal half-life (

      
      ) of approximately 4 hours .[1][4]
      
    • The metabolite circulates at approximately 40% of the concentration of the parent drug, contributing ~20% to the total pharmacological effect.

  • Matrix Stability:

    • Both analytes are stable in human plasma for at least 3 freeze-thaw cycles and up to 24 hours at room temperature . This stability is critical for bioequivalence studies.

Diagram: Metabolic & Signaling Pathway

MetabolicPathway Sildenafil Sildenafil (Parent Drug) CYP3A4 CYP3A4 (Major) CYP2C9 (Minor) Sildenafil->CYP3A4 N-demethylation PDE5 PDE5 Enzyme (Target) Sildenafil->PDE5 Inhibits (IC50: 3.5 nM) Metabolite N-desmethyl Sildenafil (Active Metabolite) CYP3A4->Metabolite Inactive Inactive Metabolites (Ring Cleavage) Metabolite->Inactive Further Oxidation Metabolite->PDE5 Inhibits (50% Potency) cGMP cGMP Accumulation (Vasodilation) PDE5->cGMP Regulates

Caption: Metabolic conversion of Sildenafil to N-desmethyl sildenafil and their parallel inhibition of PDE5.[5][1]

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To determine intrinsic stability and identify degradation products.

  • Preparation: Prepare a 1 mg/mL stock solution of Sildenafil or N-desmethyl sildenafil in Methanol.

  • Acid Stress: Mix 1 mL stock with 1 mL 1N HCl . Reflux at 80°C for 3 hours. Neutralize with 1N NaOH before analysis.

  • Base Stress: Mix 1 mL stock with 1 mL 1N NaOH . Reflux at 80°C for 3 hours. Neutralize with 1N HCl.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂ . Store at room temperature for 24 hours. Note: Higher concentrations (30%) may destroy the chromophore completely.

  • Thermal Stress: Place solid powder in an oven at 105°C for 48 hours. Dissolve in mobile phase.

  • Analysis: Inject 10 µL into HPLC-UV (230 nm) or LC-MS.

Protocol B: Simultaneous LC-MS/MS Quantification

Objective: To quantify both compounds in biological matrices (Plasma Stability).

  • Column: C18 Reverse Phase (e.g., Kinetex 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.0)

    • B: Acetonitrile[6]

    • Gradient: 10% B to 90% B over 4 minutes.

  • Detection (ESI+):

    • Sildenafil: m/z 475.2 → 283.4[7]

    • N-desmethyl sildenafil: m/z 461.3 → 283.4[7]

    • Note: The fragment 283.4 corresponds to the cleavage of the sulfonyl group, a common transition for both.

Diagram: Degradation Analysis Workflow

Workflow cluster_stress Stress Conditions Sample Test Sample (Sildenafil / Metabolite) Acid Acid: 1N HCl 80°C, 3h Sample->Acid Base Base: 1N NaOH 80°C, 3h Sample->Base Ox Oxidation: 3% H2O2 RT, 24h Sample->Ox Analysis LC-MS/MS Analysis (C18 Column, ESI+) Acid->Analysis Base->Analysis Ox->Analysis Result Data Output: % Recovery & Impurity Profiling Analysis->Result

Caption: Workflow for comparative forced degradation analysis.

References

  • Pfizer Inc. (2014). Viagra (sildenafil citrate) Prescribing Information. U.S. Food and Drug Administration.[1] Link

  • BenchChem. (2025).[8] Technical Support Center: Analysis of Sildenafil Mesylate and its Degradation Products. Link

  • Takahiro, R., et al. (2015).[5] Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation. Biological and Pharmaceutical Bulletin. Link

  • Reddy, B.P., et al. (2010). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection. Analytical Methods (RSC). Link

  • Melnikov, P., et al. (2003).[9] Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. Journal of Pharmaceutical Sciences. Link

Sources

Comparative

Precision in Pharmacokinetics: A Comparative Guide to Isotope-Labeled Internal Standards for N-Desmethyl Sildenafil Analysis

Executive Summary In the bioanalysis of phosphodiesterase type 5 (PDE5) inhibitors, accurate quantification of the major metabolite, N-desmethyl sildenafil , is as critical as the parent drug due to its significant pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of phosphodiesterase type 5 (PDE5) inhibitors, accurate quantification of the major metabolite, N-desmethyl sildenafil , is as critical as the parent drug due to its significant pharmacological activity (approx. 50% potency of sildenafil). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this analysis. However, the choice of Internal Standard (IS) dictates the method's robustness against matrix effects—a notorious challenge in plasma and urine analysis.

This guide objectively compares the performance of Matched Stable Isotope-Labeled (SIL) Standards against Surrogate SIL Standards and Structural Analogs . We demonstrate that while cost-saving "single IS" strategies are common, they introduce risks of quantification bias due to the Deuterium Isotope Effect and retention time (RT) shifts.

Candidate Evaluation: The Internal Standard Landscape

We evaluate three distinct approaches for quantifying N-desmethyl sildenafil.

Candidate A: The Matched SIL-IS (Gold Standard)
  • Compound: N-desmethyl sildenafil-d8 (and Sildenafil-d8 for the parent).[1][2][3][4][5][6]

  • Mechanism: The IS is chemically identical to the metabolite but with 8 deuterium atoms. It shares the exact ionization potential, extraction recovery, and chromatographic behavior.

  • Verdict: Superior. Essential for regulated bioequivalence (BE) studies.

Candidate B: The Surrogate SIL-IS (Common Economy Choice)
  • Compound: Sildenafil-d8 (used to quantify both parent and metabolite).[2][4][5][6][7]

  • Mechanism: Uses the deuterated parent drug to normalize the metabolite signal.

  • Verdict: Acceptable but Risky. The metabolite is more polar than the parent. In reverse-phase LC, N-desmethyl sildenafil elutes earlier than Sildenafil-d8. If a matrix suppression zone occurs at the metabolite's retention time, the late-eluting IS will not compensate for it, leading to data bias.

Candidate C: Structural Analog
  • Compound: Vardenafil or similar PDE5 inhibitors.

  • Mechanism: A chemically distinct compound with similar properties.[8]

  • Verdict: Inferior. Significant differences in extraction efficiency and ionization make this unsuitable for high-sensitivity trace analysis.

Technical Deep Dive: The "Retention Time Mismatch" Risk

The scientific rationale for choosing Candidate A over Candidate B lies in the Deuterium Isotope Effect and chromatographic alignment.

The Mechanism of Failure in Surrogate Standards

When using Sildenafil-d8 (Candidate B) to quantify N-desmethyl sildenafil:

  • Chromatographic Separation: The metabolite (N-desmethyl) is more polar and elutes at 1.7 min . The IS (Sildenafil-d8) elutes at 1.9 min .

  • Matrix Effect Zone: Phospholipids often elute early or late. If a suppression zone exists at 1.7 min, the metabolite signal is suppressed.

  • Correction Failure: The IS at 1.9 min does not experience this suppression. The ratio (Analyte/IS) drops artificially, causing underestimation of the metabolite concentration.

Comparative Performance Data

The following table summarizes performance metrics derived from validation studies (Sources: Analytical Methods 2010, J. Pharm. Biomed. Anal. 2006).[8][9]

MetricMatched SIL-IS (N-desmethyl sildenafil-d8)Surrogate SIL-IS (Sildenafil-d8)Structural Analog (Vardenafil)
Retention Time Delta (

RT)
0.0 - 0.02 min (Co-elution)~0.2 - 0.5 min (Shift)> 1.0 min
Matrix Effect (ME%) 98% - 102% (Corrected)85% - 115% (Variable)60% - 120% (Uncorrected)
Recovery Consistency High (IS tracks Analyte)Moderate (IS extracts differently)Low
Precision (%CV) < 4.5%< 7.0%> 10%

Visualization: The Matrix Effect Trap

The following diagram illustrates why non-co-eluting internal standards fail to correct for matrix effects.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline Metabolite N-desmethyl Sildenafil (RT: 1.7 min) SurrogateIS Sildenafil-d8 (IS) (RT: 1.9 min) ResultSurrogate Underestimation Bias SurrogateIS->ResultSurrogate MatchedIS N-desmethyl-d8 (IS) (RT: 1.7 min) ResultMatched Accurate Quantification MatchedIS->ResultMatched MatrixZone Matrix Suppression Zone (Phospholipids) (RT: 1.6 - 1.8 min) MatrixZone->Metabolite Suppresses Signal (-30%) MatrixZone->SurrogateIS Misses IS (0%) RATIO SKEWED MatrixZone->MatchedIS Suppresses IS (-30%) RATIO REMAINS CONSTANT

Figure 1: Mechanism of Ion Suppression Mismatch. The Matched IS (Green) co-elutes with the analyte, experiencing identical suppression and maintaining the correct ratio. The Surrogate IS (Yellow) elutes later, missing the suppression zone, leading to quantification error.

Validated Experimental Protocol

This protocol utilizes the Matched SIL-IS approach for maximum reliability.

Materials
  • Analyte: N-desmethyl sildenafil (Reference Std).[1][2][3][4][5][10]

  • Internal Standard: N-desmethyl sildenafil-d8 (Isotopic Purity > 99%).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology
Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid carryover.

  • Aliquot: Transfer 250 µL of plasma into a glass tube.

  • Spike IS: Add 50 µL of N-desmethyl sildenafil-d8 working solution (500 ng/mL). Vortex for 30s.

  • Buffer: Add 250 µL of 0.1 M Carbonate Buffer (pH 9.8) to ensure analytes are in non-ionized form for extraction.

  • Extract: Add 3 mL of Methyl tert-butyl ether (MTBE).

  • Agitate: Shake on a mechanical shaker for 10 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Concentrate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Acetonitrile:10mM Ammonium Acetate, 90:10).

Phase 2: LC-MS/MS Conditions
  • Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent.[2][4][5]

  • Mobile Phase: Isocratic 10 mM Ammonium Acetate : Acetonitrile (10:90 v/v).[9]

  • Flow Rate: 0.6 mL/min.[4][5]

  • Run Time: 5.0 min.

Phase 3: Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Sildenafil 475.2283.439
N-desmethyl sildenafil 461.3283.437
Sildenafil-d8 (IS) 483.4283.439
N-desmethyl sildenafil-d8 (IS) 469.4283.437

Analytical Workflow Diagram

Workflow Start Plasma Sample (250 µL) Spike Add Internal Standards (Sildenafil-d8 & N-desmethyl-d8) Start->Spike Buffer Add Carbonate Buffer (pH 9.8) Spike->Buffer Extract LLE Extraction (MTBE Solvent) Buffer->Extract Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Calc Calculate Area Ratio (Analyte Area / Matched IS Area) LCMS->Calc

Figure 2: Optimized Bioanalytical Workflow. Note the specific step of adding matched Internal Standards prior to buffering.

References

  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection. Analytical Methods, 2010. Link

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis, 2006.[9] Link

  • Simultaneous determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography, 2020.[11] Link

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA), 2018. Link

Sources

Validation

Comparative Guide: Determining Limit of Detection (LOD) for N-desmethyl sildenafil

Executive Summary N-desmethyl sildenafil is the primary active metabolite of sildenafil (Viagra), exhibiting approximately 50% of the parent drug's potency and accounting for roughly 20% of its pharmacological effect in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-desmethyl sildenafil is the primary active metabolite of sildenafil (Viagra), exhibiting approximately 50% of the parent drug's potency and accounting for roughly 20% of its pharmacological effect in vivo.[1][2] Accurate determination of its Limit of Detection (LOD) is critical for two distinct high-stakes applications: Pharmacokinetic (PK) profiling , where metabolite concentrations trail the parent drug significantly (often <5 ng/mL in terminal phases), and Forensic/Adulterant Screening , where trace levels of the metabolite often indicate illicit synthesis or herbal adulteration.

This guide moves beyond generic validation templates to provide a rigorous, comparative technical analysis of determining LOD for N-desmethyl sildenafil. We compare the industry gold standard (LC-MS/MS) against accessible alternatives (HPLC-UV/EC) and provide a self-validating protocol for achieving sub-nanogram sensitivity.

Part 1: The Analytical Challenge

The determination of LOD for N-desmethyl sildenafil is complicated by its structural similarity to the parent compound and its polarity.

  • Structural Interference: N-desmethyl sildenafil differs from sildenafil only by the loss of a methyl group on the piperazine ring. This results in very similar retention times on standard C18 columns, necessitating high-efficiency separation or mass-selective detection.

  • Concentration Disparity: In plasma matrices, the metabolite Cmax is typically ~40% of the parent. However, in adulterated herbal supplements, the metabolite may be present as a "designer" analog impurity at trace levels, requiring an LOD orders of magnitude lower than the parent drug assay.

Part 2: Comparative Methodology

The following table synthesizes performance data from validated methodologies. Note the order-of-magnitude difference in sensitivity between Mass Spectrometry and UV/Electrochemical detection.

Table 1: Performance Benchmarks for N-desmethyl sildenafil Detection
FeatureLC-MS/MS (Gold Standard) HPLC-Electrochemical (EC) HPLC-UV
Primary Mechanism Triple Quadrupole (MRM)Amperometric DetectionAbsorbance (230/290 nm)
Typical LOD 0.1 – 0.5 ng/mL 2.0 – 5.0 ng/mL 10 – 30 ng/mL
Typical LOQ 1.0 ng/mL~8.7 ng/mL50 ng/mL
Selectivity Excellent (Mass transition specific)High (Redox potential specific)Moderate (Matrix interferences common)
Sample Volume Low (50–100 µL)Medium (500 µL)High (1 mL+)
Throughput High (< 5 min run time)Low (Isocratic, long runs)Medium
Best Use Case Trace PK studies, Forensic screeningCost-constrained clinical labsQC of bulk raw material

Expert Insight: While HPLC-UV is sufficient for manufacturing QC (where concentrations are high), it is unsuitable for terminal-phase PK studies or detecting trace adulteration in complex herbal matrices. For these applications, LC-MS/MS is mandatory.

Part 3: Strategic Workflow & Decision Logic

The choice of method and LOD determination strategy depends on your sensitivity requirements. The following diagram illustrates the decision logic and the analytical workflow for the high-sensitivity path.

G Start Define Sensitivity Requirement Decision Target LOD < 5 ng/mL? Start->Decision LCMS Select LC-MS/MS (MRM) Decision->LCMS Yes (PK/Forensic) HPLC Select HPLC-UV/EC Decision->HPLC No (QC/Bulk) SamplePrep Sample Prep: LLE (TBME) or PP (ACN) LCMS->SamplePrep Separation Separation: Biphenyl or C18 Column SamplePrep->Separation Detection Detection: Transition 461.3 -> 283.4 Separation->Detection Calc Calculate LOD: Signal-to-Noise (S/N) > 3 Detection->Calc CalcStd Calculate LOD: 3.3 * (SD / Slope) HPLC->CalcStd

Figure 1: Decision tree and analytical workflow for N-desmethyl sildenafil LOD determination.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to achieve an LOD of ~0.5 ng/mL in human plasma. It utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PP) to minimize ion suppression (matrix effect) at the retention time of the metabolite, which is a common cause of poor LODs.

Reagents & Standards
  • Analyte: N-desmethyl sildenafil (99%+ purity).

  • Internal Standard (IS): Sildenafil-d8 or N-desmethyl sildenafil-d8 (Critical for compensating matrix effects).[3][4][5]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (10mM Ammonium Acetate is an alternative for pH stability).

    • B: Acetonitrile (LC-MS grade).

Sample Preparation (LLE)
  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • Spike IS: Add 10 µL of Internal Standard solution (500 ng/mL).

  • Alkalinize: Add 50 µL of 0.1 M NaOH (increases extraction efficiency by ensuring the piperazine ring is uncharged).

  • Extract: Add 1.5 mL MTBE. Vortex vigorously for 3 minutes.

  • Separate: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dry: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Initial conditions).

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or Zorbax SB-C18.

    • Why Biphenyl? It offers superior selectivity for piperazine-containing compounds via pi-pi interactions, often separating the metabolite from matrix interferences better than C18.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 3.0 mins.

  • Mass Spectrometry (ESI+):

    • N-desmethyl sildenafil: 461.3

      
       283.4 (Quantifier), 461.3 
      
      
      
      283.4 (Qualifier).[5]
    • Sildenafil (Parent): 475.2

      
       283.4.[3][5]
      
    • IS (Sildenafil-d8): 483.4

      
       283.4.[3][5]
      

Part 5: Calculation Framework (ICH Q2(R1))

To scientifically validate the LOD, you must calculate it using one of the two methods endorsed by the International Council for Harmonisation (ICH).

Method A: Signal-to-Noise (S/N)

Best for LC-MS/MS and trace analysis. Run a series of low-concentration spikes (e.g., 0.1, 0.2, 0.5 ng/mL). Measure the peak height of the analyte relative to the baseline noise.




Method B: Standard Deviation of the Response

Best for HPLC-UV/EC where baseline noise is less variable. Construct a calibration curve in the low range (near expected LOD).



Where:

  • 
     = The standard deviation of the y-intercepts of regression lines (or SD of blank response).
    
  • 
     = The slope of the calibration curve.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Dinesh, K., et al. (2011). "Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study." Analytical Methods, Royal Society of Chemistry.

  • Al-Ghazawi, M., et al. (2006).[6] "Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection." Journal of Pharmaceutical and Biomedical Analysis.

  • Stracom. (2021). "LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® Biphenyl Column." Phenomenex Application Note.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for N-Desmethyl Sildenafil (citrate)

This document provides essential safety and handling protocols for N-Desmethyl Sildenafil (citrate), a primary metabolite of the active pharmaceutical ingredient (API) Sildenafil.[1][2] As this compound is designed to be...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for N-Desmethyl Sildenafil (citrate), a primary metabolite of the active pharmaceutical ingredient (API) Sildenafil.[1][2] As this compound is designed to be pharmacologically active, it necessitates careful handling to mitigate occupational exposure and ensure a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals, offering a risk-based approach to safety that prioritizes both personnel protection and data integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of N-Desmethyl Sildenafil (citrate) is the foundation of a robust safety plan. The compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions.

According to its Safety Data Sheet (SDS), N-Desmethyl Sildenafil (citrate) presents the following hazards:

  • Harmful if swallowed (Acute toxicity - oral, Category 4).[3]

  • Causes skin irritation (Skin irritation, Category 2).[3][4][5]

  • Causes serious eye irritation (Eye irritation, Category 2A).[3][4][5]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3][5]

These classifications require the use of the GHS07 "exclamation mark" pictogram on its labeling.[3][4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]
Table 1. GHS Hazard Classification for N-Desmethyl Sildenafil (citrate).

Given its status as an API metabolite, all handling procedures should adopt the principles of potent compound safety, which prioritize containment and exposure control.[6][7]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy must first implement engineering and administrative controls to minimize exposure risk at the source.

  • Engineering Controls : These are the most critical element for protection. All procedures involving the solid (powder) form of N-Desmethyl Sildenafil (citrate), especially weighing and stock solution preparation, must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[8] This containment prevents the inhalation of airborne particles and minimizes surface contamination.[6]

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and the handling procedures outlined in this guide.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the physical form of the compound being handled. The following table outlines the minimum required PPE for common laboratory tasks.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Stock Solutions ANSI Z87.1-rated safety glasses with side shields.Chemical-resistant nitrile gloves.[9]Full-length lab coat.Not required if handled in a chemical fume hood.
Weighing Solid Compound Chemical splash goggles.Chemical-resistant nitrile gloves.Disposable, full-body coverall (e.g., DuPont™ Tyvek®).[10][11]Required if engineering controls (e.g., ventilated enclosure) are not available. An N95-rated respirator is the minimum.[9]
Spill Cleanup (Solid) Chemical splash goggles and face shield.Double-gloving with chemical-resistant nitrile gloves.Disposable, chemical-resistant coverall.Air-purifying respirator with a particulate filter (e.g., N100/P100).

Table 2. Recommended PPE for Handling N-Desmethyl Sildenafil (citrate).

Eye and Face Protection

To prevent serious eye irritation, appropriate eye protection is mandatory.[3][4]

  • Safety Glasses: Must have side shields to protect from splashes during solution handling.

  • Chemical Splash Goggles: Required when handling the powder form, as they form a seal around the eyes to protect against airborne particles and splashes.

Skin Protection

Direct contact can cause skin irritation.[3][4]

  • Gloves: Nitrile gloves provide adequate chemical resistance for incidental contact.[9] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.

  • Protective Clothing: A standard lab coat is sufficient for handling dilute solutions. However, when working with the solid compound, a disposable coverall is recommended to prevent contamination of personal clothing and reduce take-home exposure.[10][12]

Respiratory Protection

Inhalation of the powder may cause respiratory tract irritation.[3][5] The primary method to prevent this is by using engineering controls. If these controls are unavailable or insufficient, respiratory protection is required.

  • N95 Respirator: This is the minimum protection for handling powders outside of a containment system. A fit test is required to ensure a proper seal.

Safe Handling and Operational Workflow: Weighing Solid Compound

This protocol is designed to minimize exposure during the highest-risk activity: handling the powdered form.

  • Preparation : Cordon off the work area. Ensure the designated engineering control (e.g., ventilated balance enclosure or chemical fume hood) is operational.

  • Don PPE : Put on all required PPE as specified in Table 2 for weighing solid compounds.

  • Tare Weigh Vessel : Place a clean, tared weigh vessel inside the enclosure.

  • Transfer Compound : Carefully transfer the approximate amount of N-Desmethyl Sildenafil (citrate) from the stock container to the weigh vessel. Perform this action slowly and deliberately to avoid creating airborne dust.

  • Seal and Clean : Tightly seal the primary stock container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the stock container and the weighing utensils before removing them from the enclosure.

  • Final Weighing : Record the final weight.

  • Doff PPE : Remove PPE in the correct order (coverall, then gloves) to prevent cross-contamination.

  • Hygiene : Wash hands thoroughly with soap and water immediately after the procedure.[2][4]

Emergency Procedures

Spill Response

In the event of a spill, a swift and organized response is critical. Evacuate non-essential personnel and follow the established workflow.[13][14]

Spill_Response spill Spill Occurs alert Alert Personnel & Restrict Access spill->alert IMMEDIATELY don_ppe Don Spill-Specific PPE (See Table 2) alert->don_ppe contain Contain Spill (Cover with absorbent material) don_ppe->contain cleanup Clean Spill Area (Use damp cloth, avoid dust) contain->cleanup CAREFULLY decontaminate Decontaminate Surfaces (e.g., 70% Ethanol) cleanup->decontaminate dispose Package & Label Waste (As Hazardous Waste) decontaminate->dispose report Report Incident (Follow institutional protocol) dispose->report

Caption: Workflow for responding to a solid chemical spill.

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[13] If irritation persists, get medical advice.[15]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • If Swallowed : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Storage and Disposal

Storage

Store N-Desmethyl Sildenafil (citrate) at -20°C in a tightly closed container, as recommended by the supplier.[1][2] The storage location should be a secure, designated area with restricted access.

Disposal

All waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Do not dispose of this material in standard laboratory trash or down the drain.[16]

  • Collect all waste in a clearly labeled, sealed container.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[5][14] The principles of safe medicine disposal, such as using designated take-back programs, should be applied to research chemicals to prevent environmental release.[16][17]

References

  • Safety Data Sheet. (2025, June 19). Cayman Chemical.
  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont.
  • The Role of PPE in Preventing Contamination in Pharmaceutical Production. (2025, February 10). Safetyware.
  • Navigating Personal Protective Equipment Selection in the pharmaceutical industry. Respirex International.
  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024, July 15). Cleanroom Technology.
  • N-Desmethyl Sildenafil | TRC-D292200-10MG. LGC Standards.
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10). Lindstrom.
  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
  • Practical Tips for Storing and Handling Sildenafil. (2025, September 8). MintRx Blog.
  • Safety Data Sheet for Sildenafil Citrate. Camber Pharmaceuticals.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector Corporation.
  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.
  • N-desmethyl Sildenafil (citrate) Product Information. (2024, December 4). Cayman Chemical.
  • Safety Data Sheet for N-Desmethyl Sildenafil. (2021, February 9). Labscoop.
  • Potent compound safety in the laboratory. (2026, January 19). tks.
  • Safety Data Sheet for Sildenafil citrate. (2017, May 16). Fisher Scientific.
  • Safety data sheet for Sildenafil Citrate. (2025, July 28). CPAchem.
  • Safety Data Sheet for Sildenafil Citrate. (2016, June 16). Guinama.
  • Complete Storage Guide for Viagra and Sildenafil. EverydayMeds.
  • Safety Data Sheet for Sildenafil citrate. (2018, March 8). AWS.
  • Disposal of Unused Medicines: What You Should Know. (2024, October 31). U.S. Food and Drug Administration.
  • What To Do with Unwanted Household Medicines. (2025, September 18). U.S. Environmental Protection Agency.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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